molecular formula C13H11NO3 B2736076 benzyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 185621-28-7

benzyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B2736076
CAS No.: 185621-28-7
M. Wt: 229.235
InChI Key: NDEPHKDCOCSLFM-UHFFFAOYSA-N
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Description

Benzyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 185621-28-7) is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It features a pyrrole ring, which is a key scaffold in medicinal chemistry, substituted with both a formyl group and a benzyl carboxylate group . The formyl group is a versatile handle for further chemical synthesis, making this compound a valuable building block for developing more complex molecules, particularly in the field of macrocyclic chemistry . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are of significant scientific interest as they are found in natural sources and are known to be produced during Maillard reactions in vivo, which are linked to the formation of advanced glycation end products (AGEs) like the diabetes marker pyrraline . As a functionalized pyrrole, it serves as a crucial precursor in the synthesis of complex macrocyclic compounds, which are attractive scaffolds in drug discovery for targeting protein-protein interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-formyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-11-6-12(14-7-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEPHKDCOCSLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-formyl-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block, strategically functionalized for extensive applications in medicinal chemistry and materials science. The presence of three distinct reactive sites—the pyrrole N-H, the C4-formyl group, and the C2-benzyl ester—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its chemical properties, including a detailed examination of its synthesis via regioselective formylation, in-depth spectroscopic characterization, and a discussion of its key chemical transformations. The protocols and mechanistic insights presented herein are designed to empower researchers in leveraging this compound for the development of novel therapeutic agents and functional materials.

Introduction and Strategic Importance

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. Benzyl 4-formyl-1H-pyrrole-2-carboxylate emerges as a particularly valuable derivative due to its trifunctional nature. The benzyl ester at the C2 position serves as a readily cleavable protecting group while influencing the electronic landscape of the ring. The formyl group at the C4 position is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling facile library synthesis and structural diversification.[4] The pyrrole N-H bond offers an additional site for substitution, allowing for modulation of the molecule's physicochemical properties. Understanding the interplay of these functional groups is paramount to its effective utilization in multi-step synthetic campaigns.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for the synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate is the Vilsmeier-Haack formylation of the corresponding precursor, benzyl 1H-pyrrole-2-carboxylate.[5][6]

The Vilsmeier-Haack Reaction: A Regioselective Approach

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][7] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), followed by electrophilic aromatic substitution onto the pyrrole ring.[6][7]

For a 2-substituted pyrrole like benzyl 1H-pyrrole-2-carboxylate, electrophilic attack is directed away from the occupied C2 and C5 positions. The electron-donating nature of the pyrrole nitrogen activates the ring towards substitution, primarily at the α-positions (C2, C5). With the C2 position blocked by the benzyl carboxylate group, the formylation could potentially occur at C4 or C5. Steric hindrance from the C2-substituent can influence the regioselectivity, often favoring substitution at the less hindered C4 position.[8][9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophile Pyrrole_Precursor Benzyl 1H-pyrrole- 2-carboxylate Pyrrole_Precursor->Intermediate Nucleophilic Attack Product Benzyl 4-formyl-1H-pyrrole- 2-carboxylate Intermediate->Product Aqueous Workup

Caption: Synthetic workflow for Benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of substituted pyrroles.[5]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[5]

  • Substrate Addition: Dissolve benzyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated (e.g., to 40-60 °C) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate solution until the pH is neutral or slightly basic.[5]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signature of benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Property Description
Molecular Formula C₁₃H₁₁NO₃[10]
Molecular Weight 229.23 g/mol
Monoisotopic Mass 229.0739 Da[10]
Appearance Expected to be an off-white to yellow solid.
¹H NMR (CDCl₃, 400 MHz) δ 9.5-9.8 (s, 1H, -CHO), δ 9.0-9.5 (br s, 1H, N-H), δ 7.3-7.5 (m, 5H, Ar-H), δ 7.0-7.2 (m, 2H, Pyrrole-H), δ 5.3-5.4 (s, 2H, -CH₂-Ph). Note: Pyrrole proton signals can be complex; specific shifts for H3 and H5 would require experimental data but are expected in this region.[11][12]
¹³C NMR (CDCl₃, 101 MHz) δ 185.0 (-CHO), δ 161.0 (C=O, ester), δ 135.5 (Ar-C), δ 132.0 (Pyrrole C4), δ 128.8, 128.5, 128.3 (Ar-CH), δ 125.0 (Pyrrole C2), δ 122.0, 118.0 (Pyrrole C3/C5), δ 67.0 (-CH₂-). Note: Assignments are predictive based on analogous structures.[12][13][14]
IR (KBr, cm⁻¹) ~3300 (N-H stretch, broad), 3100 (Ar C-H stretch), ~1710 (C=O stretch, ester), ~1670 (C=O stretch, aldehyde), 1550-1450 (C=C/C-N ring stretch).[12][15][16]
Mass Spec (ESI+) m/z 230.08 [M+H]⁺, 252.06 [M+Na]⁺.[10]

Chemical Reactivity and Synthetic Utility

The synthetic power of benzyl 4-formyl-1H-pyrrole-2-carboxylate lies in the chemoselective reactivity of its formyl group, making it an ideal precursor for creating diverse molecular libraries.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base.[17][18] This reaction converts the formyl group into an electron-deficient alkene, a versatile functional group for subsequent Michael additions or cycloadditions.

G Start Benzyl 4-formyl-1H- pyrrole-2-carboxylate Product Knoevenagel Adduct (α,β-unsaturated product) Start->Product Reagent Active Methylene Compound (Z-CH₂-Z') Reagent->Product Catalyst Base Catalyst (e.g., Piperidine, Et₃N) Catalyst->Product Catalyzes

Caption: Knoevenagel condensation of the title compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: Dissolve benzyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 eq.) and malononitrile (1.1 eq.) in ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within a few hours.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[19]

Reductive Amination

Reductive amination is arguably the most powerful method for synthesizing amines.[20] The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[21] This one-pot procedure is highly efficient and atom-economical, making it a favored transformation in drug discovery.[20][22]

G Start Benzyl 4-formyl-1H- pyrrole-2-carboxylate Imine Imine/ Iminium Ion Intermediate Start->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Condensation Product Substituted Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product Reduction

Caption: Reductive amination pathway for the title compound.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • Setup: In a round-bottom flask, dissolve benzyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.[23] This reagent is mild and selective for the iminium ion over the starting aldehyde.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Conclusion

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a high-value synthetic intermediate with a well-defined chemical profile. Its synthesis is readily achievable through regioselective Vilsmeier-Haack formylation. The true utility of this compound is realized through the diverse and high-yielding transformations of its C4-formyl group, particularly Knoevenagel condensations and reductive aminations, which open pathways to a vast chemical space of potential drug candidates. The protocols and data compiled in this guide serve as a foundational resource for scientists aiming to incorporate this versatile pyrrole scaffold into their research and development programs.

References

  • Benchchem. Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
  • Synlett. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
  • Clifford, D. R., et al. Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • Li, X., et al. Organic Letters. Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. (2025).
  • Li, X., et al. American Chemical Society. Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. (2025).
  • Chemistry Steps. Vilsmeier-Haack Reaction. (2023). Available from: [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

  • PubChemLite. Benzyl 4-formyl-1h-pyrrole-2-carboxylate (C13H11NO3). Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019).
  • Biological Magnetic Resonance Bank. Pyrrole-2-carboxylic Acid at BMRB. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • The Synthetic Organic Chemist's Companion. Reductive Amination - Common Conditions. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • BJSTR Publishers. Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Available from: [Link]

  • MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (2025). Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • PubMed. Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. (2025). Available from: [Link]

  • National Institutes of Health. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • ACS Omega. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Available from: [Link]

  • MDPI. (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. (2002). Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

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  • The Journal of Organic Chemistry. Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Available from: [Link]

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An In-depth Technical Guide to Benzyl 4-formyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyrrole core functionalized with both an aldehyde and a benzyl ester, makes it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The pyrrole scaffold is a common motif in a wide array of biologically active natural products and synthetic drugs, underscoring the importance of functionalized pyrrole building blocks in drug discovery programs.[1] This guide provides a comprehensive overview of the key identifiers, synthesis, purification, characterization, and potential applications of benzyl 4-formyl-1H-pyrrole-2-carboxylate, offering a technical resource for professionals in the field.

Core Identifiers and Physicochemical Properties

IdentifierValueSource
Molecular Formula C₁₃H₁₁NO₃PubChemLite[2]
Molecular Weight 229.23 g/mol PubChemLite[2]
IUPAC Name benzyl 4-formyl-1H-pyrrole-2-carboxylatePubChemLite[2]
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C=OPubChemLite[2]
InChI Key NDEPHKDCOCSLFM-UHFFFAOYSA-NPubChemLite[2]

Note: The absence of a dedicated CAS number suggests that this specific ester may be a novel or less-common research chemical. Researchers should exercise due diligence in its synthesis and characterization.

Synthesis and Purification

The synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate can be approached through a logical sequence of well-established organic reactions. Two primary retrosynthetic pathways are considered here: formylation of a pre-formed benzyl ester or esterification of a formylated pyrrole carboxylic acid.

Synthetic Workflow Diagram

G cluster_0 Pathway 1: Formylation Route cluster_1 Pathway 2: Esterification Route Benzyl 1H-pyrrole-2-carboxylate Benzyl 1H-pyrrole-2-carboxylate Benzyl 4-formyl-1H-pyrrole-2-carboxylate Benzyl 4-formyl-1H-pyrrole-2-carboxylate Benzyl 1H-pyrrole-2-carboxylate->Benzyl 4-formyl-1H-pyrrole-2-carboxylate Vilsmeier-Haack Formylation Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Benzyl 4-formyl-1H-pyrrole-2-carboxylate 4-Formyl-1H-pyrrole-2-carboxylic acid 4-Formyl-1H-pyrrole-2-carboxylic acid Target Compound Benzyl 4-formyl-1H-pyrrole-2-carboxylate 4-Formyl-1H-pyrrole-2-carboxylic acid->Target Compound Fischer-Speier Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Target Compound

Caption: Synthetic pathways to benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Experimental Protocols

Pathway 1: Vilsmeier-Haack Formylation of Benzyl 1H-pyrrole-2-carboxylate

This method is a classic and effective way to introduce a formyl group onto an electron-rich aromatic ring like pyrrole. The Vilsmeier-Haack reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve benzyl 1H-pyrrole-2-carboxylate (CAS: 35889-87-3) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the solution of the pyrrole ester to 0°C and add the freshly prepared Vilsmeier reagent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its high regioselectivity in formylating electron-rich heterocycles. The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive. The basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde.

Pathway 2: Fischer-Speier Esterification of 4-Formyl-1H-pyrrole-2-carboxylic acid

This pathway involves the acid-catalyzed esterification of the corresponding carboxylic acid with benzyl alcohol. This is a reversible reaction, and measures are typically taken to drive the equilibrium towards the product side.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-formyl-1H-pyrrole-2-carboxylic acid (CAS: 7126-53-6) in an excess of benzyl alcohol, which can also serve as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The Fischer-Speier esterification is a cost-effective and straightforward method for preparing esters. Using an excess of the alcohol and removing the water by-product are crucial for achieving a high yield by shifting the reaction equilibrium to favor the ester product.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Predicted Spectroscopic Data

¹H NMR (predicted, CDCl₃, 400 MHz):

  • δ 9.8-10.0 (s, 1H): Aldehydic proton (-CHO).

  • δ 7.3-7.5 (m, 5H): Aromatic protons of the benzyl group.

  • δ 7.0-7.2 (m, 2H): Pyrrole ring protons.

  • δ 5.3-5.4 (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph).

  • δ 9.0-9.5 (br s, 1H): NH proton of the pyrrole ring.

¹³C NMR (predicted, CDCl₃, 100 MHz):

  • δ 185-190: Aldehyde carbonyl carbon.

  • δ 160-165: Ester carbonyl carbon.

  • δ 135-136: Quaternary aromatic carbon of the benzyl group.

  • δ 128-129: Aromatic carbons of the benzyl group.

  • δ 110-130: Pyrrole ring carbons.

  • δ 66-68: Methylene carbon of the benzyl group.

Other Characterization Techniques
  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the aldehyde (around 1670 cm⁻¹), C=O stretch of the ester (around 1715 cm⁻¹), and aromatic C-H stretches.

  • High-Resolution Mass Spectrometry (HRMS): Should confirm the molecular formula of C₁₃H₁₁NO₃.

Applications in Research and Drug Discovery

The pyrrole-2-carboxaldehyde moiety is a key pharmacophore in various biologically active molecules. These compounds have been investigated for a range of therapeutic applications.

Potential as an Intermediate in Medicinal Chemistry

The dual reactivity of the aldehyde and ester functionalities in benzyl 4-formyl-1H-pyrrole-2-carboxylate makes it a valuable intermediate for the synthesis of diverse compound libraries.

  • Antimicrobial Agents: The pyrrole nucleus is present in numerous natural and synthetic compounds with antibacterial and antifungal properties. The aldehyde group can be readily converted into other functional groups, such as imines (Schiff bases), which are known to exhibit antimicrobial activity.

  • Anticancer Agents: Pyrrole derivatives have been explored for their potential as anticancer drugs. The formyl group can serve as a handle for further synthetic modifications to generate novel compounds with antiproliferative activity.

  • Enzyme Inhibitors: The pyrrole scaffold can be elaborated to design inhibitors of various enzymes implicated in disease. For instance, derivatives of pyrrole-2-carboxamides have been investigated as inhibitors of DNA gyrase.

Logical Relationship Diagram for Applications

G cluster_Functionalization Chemical Reactivity cluster_Applications Potential Applications Target_Molecule Benzyl 4-formyl-1H-pyrrole-2-carboxylate Aldehyde_Reactions Aldehyde Chemistry (e.g., reductive amination, Wittig reaction) Target_Molecule->Aldehyde_Reactions Ester_Reactions Ester Chemistry (e.g., hydrolysis, amidation) Target_Molecule->Ester_Reactions Materials_Science Materials Science (e.g., dyes, polymers) Target_Molecule->Materials_Science Antimicrobial Antimicrobial Agents Aldehyde_Reactions->Antimicrobial Anticancer Anticancer Agents Aldehyde_Reactions->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Ester_Reactions->Enzyme_Inhibitors

Caption: Potential applications derived from the reactivity of the title compound.

Conclusion

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its key identifiers, plausible synthetic routes with detailed protocols, and predicted characterization data. The versatile reactivity of this compound opens avenues for the development of novel molecules with potential applications in drug discovery and materials science. As with any research chemical, especially one without a registered CAS number, thorough in-house synthesis, purification, and characterization are paramount for reliable and reproducible scientific outcomes.

References

  • PubChemLite. Benzyl 4-formyl-1h-pyrrole-2-carboxylate (C13H11NO3). Retrieved from [Link][2]

  • JETIR. (2019). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. Retrieved from [Link][3]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link][4][5]

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Retrieved from [Link][6]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link][7]

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A-Technical-Guide-to-Formyl-Pyrrole-Carboxylate-Derivatives-History-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core History and Discovery of Formyl Pyrrole Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The chemical accessibility and versatility of the pyrrole scaffold make it a favored pharmacophore in drug discovery programs.[3][4] Among the vast landscape of pyrrole derivatives, formyl pyrrole carboxylates hold a special significance. The presence of both an electron-withdrawing formyl group and a carboxylate moiety on the pyrrole ring provides a unique electronic and steric environment, making these compounds valuable intermediates and bioactive molecules in their own right. This guide delves into the history, discovery, synthesis, and applications of this important class of compounds.

I. Historical Perspectives and Key Discoveries

The journey of pyrrole chemistry began in 1834 when it was first identified by Runge from coal tar.[5] However, it wasn't until the late 19th century that systematic synthetic methods for pyrrole derivatives started to emerge. The pioneering work of chemists like Carl Paal, Ludwig Knorr, and Arthur Rudolf Hantzsch laid the foundation for modern pyrrole synthesis.[5][6][7][8]

The Dawn of Pyrrole Synthesis: Paal-Knorr and Knorr Syntheses

The Paal-Knorr pyrrole synthesis , first reported independently by Paal and Knorr in 1884, is a cornerstone reaction for constructing the pyrrole ring.[7][8] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[9][10] The versatility and simplicity of this reaction have made it a widely used method for preparing substituted pyrroles.[5]

Shortly after, in 1886, Knorr developed another powerful method, the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino ketone or an α-amino-β-ketoester with a compound containing an active methylene group.[11][12] A key feature of this synthesis is the in-situ preparation of the often-unstable α-aminoketones from the corresponding oximes.[11]

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis , named after Arthur Rudolf Hantzsch, provides another important route to substituted pyrroles. This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[6][13] Although developed early on, the Hantzsch synthesis received less attention for many years but has seen a resurgence with the development of non-conventional reaction conditions.[14]

Introduction of the Formyl Group: The Vilsmeier-Haack Reaction

The direct introduction of a formyl group onto the pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction .[15][16] This reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate electron-rich aromatic and heteroaromatic compounds.[15][17] For pyrroles, the formylation predominantly occurs at the more electron-rich α-position (C2 or C5).[17][18] The regioselectivity of this reaction is influenced by both steric and electronic factors of substituents on the pyrrole ring.[19]

II. Synthetic Methodologies: A Deep Dive

The synthesis of formyl pyrrole carboxylate derivatives typically involves a two-stage process: the construction of the pyrrole carboxylate core followed by the introduction of the formyl group.

Synthesis of the Pyrrole Carboxylate Core

The classical methods mentioned above remain highly relevant for the synthesis of the initial pyrrole carboxylate esters.

Paal-Knorr Synthesis Workflow

The Paal-Knorr synthesis offers a straightforward route to pyrroles from 1,4-dicarbonyl compounds.

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Detailed Protocol: Paal-Knorr Synthesis of a Pyrrole Derivative [9][10]

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

  • Amine Addition: Add an excess of the primary amine or an aqueous solution of ammonia to the reaction mixture.

  • Acid Catalyst (Optional): A weak acid, like acetic acid, can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture under reflux for a specified period, typically ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Knorr Synthesis of Pyrrole-2-Carboxylates

The Knorr synthesis is particularly useful for preparing pyrrole-2-carboxylates, which are key precursors to 2-formylpyrrole-2-carboxylates. A common starting material is an α-amino-β-ketoester, which can be generated in situ.[11][12]

Caption: Simplified Mechanism of the Knorr Pyrrole Synthesis.[12]

Formylation of the Pyrrole Ring

Once the pyrrole carboxylate is synthesized, the formyl group is introduced, most commonly via the Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the 2-position of the pyrrole ring.[15]

Detailed Protocol: Vilsmeier-Haack Formylation of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate [20]

  • Vilsmeier Reagent Formation: In an ice-water bath, add phosphorus oxychloride (POCl3) dropwise to dimethylformamide (DMF) with stirring.

  • Substrate Addition: To this mixture, add a solution of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in a suitable solvent like dichloromethane (CH2Cl2).

  • Reaction: Allow the mixture to stir at room temperature for several hours.

  • Hydrolysis: Quench the reaction by adding a 10% aqueous sodium carbonate (Na2CO3) solution and reflux the mixture for a short period.

  • Extraction and Purification: After cooling, extract the product with CH2Cl2, dry the organic layer, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Routes

While the classical methods are robust, modern organic synthesis has introduced variations and alternative approaches. For instance, some methods allow for the direct synthesis of formyl pyrroles, which can then be carboxylated.[21][22] Additionally, modifications to the classical syntheses, such as using non-conventional energy sources or catalysts, have been explored to improve yields and reaction conditions.[14]

III. Applications in Drug Discovery and Medicinal Chemistry

Formyl pyrrole carboxylate derivatives are not just synthetic curiosities; they are valuable building blocks and possess inherent biological activities. The pyrrole scaffold is present in numerous marketed drugs, and its derivatives have shown promise in various therapeutic areas.[2][23]

As Synthetic Intermediates

The formyl and carboxylate groups on the pyrrole ring offer multiple handles for further chemical modification, making these compounds versatile intermediates in the synthesis of more complex molecules. The formyl group can be readily converted to other functional groups, such as oximes, imines, and alcohols, while the carboxylate can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[24][25]

Biological Activities

Pyrrole-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: The pyrrole ring is a key structural feature in several anticancer agents.[23][26] For example, derivatives of pyrrole-3-carboxamide have been investigated as inhibitors of EZH2, a target in various cancers.[27]

  • Antimicrobial: Pyrrole derivatives have shown significant antibacterial and antifungal properties.[28][29] Pyrrole-2-carboxamides, for instance, have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis.[24]

  • Antiviral: The pyrrole scaffold is also found in compounds with antiviral activity.[23]

  • Anti-inflammatory: Certain pyrrole derivatives exhibit anti-inflammatory effects.[1]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the substituents on the formyl pyrrole carboxylate core allows for detailed structure-activity relationship (SAR) studies. By varying the nature and position of different groups, researchers can optimize the biological activity, selectivity, and pharmacokinetic properties of these compounds. For example, in a series of pyrrole-2-carboxamide derivatives, it was found that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhanced anti-tuberculosis activity.[24]

IV. Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of a representative formyl pyrrole carboxylate derivative.

Reaction StepStarting MaterialsReagentsSolventTemperatureTimeYieldReference
Knorr Pyrrole Synthesis α-Amino-β-ketoester, Active methylene compoundZinc, Acetic acidAcetic acidRoom Temp.2-4 h60-80%[11],[12]
Vilsmeier-Haack Formylation Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylatePOCl3, DMFCH2Cl20 °C to RT4 h77%[20]

Conclusion

Formyl pyrrole carboxylate derivatives represent a fascinating and important class of heterocyclic compounds. Their rich history, rooted in the classical named reactions of organic chemistry, has paved the way for the development of efficient and versatile synthetic methodologies. As our understanding of their chemical properties and biological activities continues to grow, these compounds will undoubtedly remain at the forefront of research in medicinal chemistry and drug discovery, offering a promising platform for the development of novel therapeutic agents.

References

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Pyrrole-2-Carboxylate Building Blocks: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-2-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its importance as a versatile building block for the design and discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of pyrrole-2-carboxylate building blocks, delving into their synthesis, chemical properties, and diverse applications in drug development. We will explore key synthetic strategies, including classical and modern methodologies, and discuss the rationale behind their selection. Furthermore, this guide will highlight the role of pyrrole-2-carboxylates in shaping the pharmacological profiles of drug candidates, with a focus on their function as key pharmacophores and their utility in bioisosteric replacement strategies. Through a combination of detailed protocols, mechanistic insights, and illustrative case studies, this document aims to equip medicinal chemists with the knowledge to effectively leverage this valuable scaffold in their drug discovery endeavors.

The Significance of the Pyrrole-2-Carboxylate Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental component of numerous biologically active molecules, including heme, chlorophyll, and vitamin B12. The introduction of a carboxylate group at the 2-position of the pyrrole ring gives rise to the pyrrole-2-carboxylate moiety, a structural feature that imparts a unique combination of chemical and physical properties, making it a highly sought-after building block in drug design.

The pyrrole-2-carboxylate unit can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. Moreover, the carboxylic acid functionality can be readily derivatized to generate libraries of amides, esters, and other functional groups, enabling extensive structure-activity relationship (SAR) studies.[1] The inherent stability and synthetic tractability of the pyrrole-2-carboxylate core have further cemented its status as a cornerstone of modern medicinal chemistry.

Several marketed drugs and clinical candidates incorporate the pyrrole scaffold, demonstrating its therapeutic relevance across a broad spectrum of diseases.[3] Notable examples include Atorvastatin (Lipitor), a blockbuster drug for lowering cholesterol, and Sunitinib (Sutent), a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[3] These successes have fueled a continued interest in the exploration of novel pyrrole-containing compounds, with the pyrrole-2-carboxylate moiety often serving as a key starting point for these investigations.

Synthetic Strategies for Accessing Pyrrole-2-Carboxylate Building Blocks

The efficient and versatile synthesis of substituted pyrrole-2-carboxylates is paramount for their application in medicinal chemistry. A variety of synthetic methods have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility with other functional groups.

Classical Pyrrole Syntheses

Several named reactions have stood the test of time and remain valuable tools for the construction of the pyrrole ring.

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] It is a robust and high-yielding reaction that allows for the introduction of a wide range of substituents at the N-1 position.

  • Hantzsch Pyrrole Synthesis: The Hantzsch synthesis utilizes the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.[4] This method is particularly well-suited for solid-phase synthesis, enabling the rapid generation of pyrrole libraries.[2]

  • Knorr Pyrrole Synthesis: This versatile synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester.[4]

Modern Synthetic Methodologies

In addition to the classical methods, a number of modern synthetic strategies have emerged that offer improved efficiency, broader substrate scope, and milder reaction conditions.

  • One-Pot Synthesis via Electrocyclization/Oxidation: An efficient one-pot method for the synthesis of pyrrole-2-carboxylates has been developed from chalcones and glycine esters or amides.[5] The key step is an electrocyclic ring closure, followed by in-situ oxidation of the dihydropyrrole intermediate.[5] This method tolerates a wide range of functional groups and can be combined with in-situ bromination to access polyfunctionalized pyrrole scaffolds.[5]

  • Transition Metal-Catalyzed Syntheses: Palladium-, ruthenium-, and copper-catalyzed reactions have been employed for the synthesis of substituted pyrroles.[6] These methods often proceed through cascade reactions, allowing for the rapid construction of complex pyrrole structures from simple starting materials.[6]

Experimental Protocol: One-Pot Synthesis of Ethyl 3-(2-Chlorophenyl)-5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

This protocol is adapted from a published procedure and illustrates a practical approach to the synthesis of a polysubstituted pyrrole-2-carboxylate.[5]

Materials:

  • 1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (chalcone)

  • Ethyl 2-aminoacetate (glycine ester)

  • Pyridine

  • Copper(II) acetate

  • Molecular sieves (3 Å)

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • A mixture of the chalcone (1.00 mmol), glycine ester (1.20 mmol), and activated 3 Å molecular sieves in pyridine (4 mL) is heated to 130 °C under microwave irradiation.

  • After completion of the cyclization (monitored by TLC), copper(II) acetate (1.20 mmol) is added to the reaction mixture.

  • The mixture is heated at 130 °C under microwave irradiation until the oxidation is complete.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to afford the desired pyrrole-2-carboxylate.

Table 1: Representative Synthetic Routes to Pyrrole-2-Carboxylates

Synthetic MethodKey ReactantsConditionsAdvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl, Amine/AmmoniaThermal or acid-catalyzedHigh yields, readily available starting materials
Hantzsch Synthesis α-Halo ketone, β-Ketoester, Amine/AmmoniaBase-catalyzedSuitable for solid-phase synthesis and library generation
Knorr Synthesis α-Amino ketone, Active methylene compoundBase-catalyzedVersatile for accessing various substitution patterns
Electrocyclization/Oxidation Chalcone, Glycine esterMicrowave, Copper(II) acetateOne-pot, good functional group tolerance

Applications of Pyrrole-2-Carboxylate Building Blocks in Medicinal Chemistry

The versatility of the pyrrole-2-carboxylate scaffold has led to its widespread use in the development of a diverse range of therapeutic agents.

As a Core Pharmacophore in Antibacterial Agents

Pyrrole-2-carboxylate and its corresponding carboxamide derivatives have emerged as important pharmacophores in the design of novel antibacterial agents.[3]

  • Anti-tuberculosis Activity: Several studies have reported the synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis. For instance, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against M. tuberculosis H37Rv, which is comparable to the standard drug ethambutol.[3]

  • Inhibitors of Enoyl-Acyl Carrier Protein Reductase (ENR): ENR is a key enzyme in the bacterial fatty acid synthesis pathway and represents an attractive target for the development of narrow-spectrum antibacterial drugs.[7] Benzylidine pyrrole-2-carbohydrazide derivatives have been designed and synthesized as ENR inhibitors, with some compounds showing promising antimycobacterial activity.[7]

Antibacterial_Strategy

As Building Blocks for DNA Minor-Groove Binders

The unique shape and hydrogen-bonding capabilities of the pyrrole ring make it an ideal component for the construction of molecules that can selectively bind to the minor groove of DNA. Nitropyrrole-based compounds, including ethyl 4-nitro-1H-pyrrole-2-carboxylate, serve as key intermediates in the synthesis of modified DNA minor-groove binders.[8] These compounds have potential applications in anticancer and antiviral therapies.

In the Development of Anticancer Agents

The pyrrole scaffold is present in numerous anticancer drugs, and pyrrole-2-carboxylate derivatives have been actively investigated for their cytotoxic properties.[9] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of microtubule polymerization, tyrosine kinases, and other key signaling pathways involved in cancer cell proliferation and survival.[9]

Bioisosteric Replacement Strategies

The carboxylic acid group of pyrrole-2-carboxylates can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[10][11][12] In such cases, bioisosteric replacement can be a powerful strategy to overcome these limitations while maintaining or even improving biological activity.[10][11][12][13]

  • Tetrazoles as Carboxylic Acid Bioisosteres: Tetrazoles are widely used as bioisosteres for carboxylic acids in drug development.[10][12] They mimic the acidic properties and hydrogen-bonding capabilities of the carboxyl group but are metabolically more stable.[10] The replacement of the carboxylic acid in a pyrrole-2-carboxylate with a tetrazole moiety can lead to improved drug-like properties.

Bioisosteric_Replacement

Conclusion

Pyrrole-2-carboxylate building blocks represent a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their ability to serve as key pharmacophores and participate in bioisosteric replacement strategies, makes them an indispensable tool in the modern drug discovery toolbox. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.

References

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. (2014, October 28).
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Methodological & Application

condensation of benzyl 4-formyl-1H-pyrrole-2-carboxylate with dipyrromethanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Condensation of Benzyl 4-Formyl-1H-pyrrole-2-carboxylate with Dipyrromethanes for the Synthesis of trans-A₂B₂-Porphyrins

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MacDonald [2+2] Condensation for Porphyrin Synthesis

Porphyrins and their derivatives are a class of aromatic macrocycles that play a crucial role in various biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll).[1][2][3] Their unique photophysical properties and ability to chelate metal ions have made them attractive targets for applications in photodynamic therapy, catalysis, and materials science.[1][2][3] The synthesis of unsymmetrically substituted porphyrins, particularly trans-A₂B₂-porphyrins, is of significant interest as it allows for the fine-tuning of their chemical and physical properties.

A powerful and widely used method for the synthesis of such porphyrins is the MacDonald-type [2+2] condensation.[1][4] This acid-catalyzed reaction involves the condensation of two dipyrromethane units to form the porphyrin macrocycle.[2][3] Specifically, for the synthesis of trans-A₂B₂-porphyrins, a 5-substituted dipyrromethane is condensed with an aldehyde.[5][6] This approach offers a rational and scramble-free route to the desired porphyrin, avoiding the complex mixtures of isomers often obtained from the mixed condensation of two different aldehydes with pyrrole.[1][6]

This application note provides a detailed protocol for the synthesis of a trans-A₂B₂-porphyrin through the condensation of a generic 5-phenyldipyrromethane with benzyl 4-formyl-1H-pyrrole-2-carboxylate. The latter serves as the aldehyde component in this MacDonald-type reaction. We will delve into the underlying mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for a successful synthesis.

Reaction Mechanism and Workflow

The synthesis of a trans-A₂B₂-porphyrin via the MacDonald [2+2] condensation is a two-step process. The first step is the acid-catalyzed condensation of the dipyrromethane with the pyrrole-aldehyde. This reaction proceeds through electrophilic substitution at the α-positions of the dipyrromethane, forming a porphyrinogen intermediate. The second step is the oxidation of the porphyrinogen to the final, stable, and aromatic porphyrin.[2][7]

The overall workflow can be visualized as follows:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediates & Products cluster_3 Purification Dipyrromethane Dipyrromethane Condensation Acid-Catalyzed Condensation (e.g., TFA in DCM) Dipyrromethane->Condensation Pyrrole_Aldehyde Benzyl 4-formyl-1H-pyrrole-2-carboxylate Pyrrole_Aldehyde->Condensation Porphyrinogen Porphyrinogen Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ) Porphyrin trans-A2B2-Porphyrin Oxidation->Porphyrin Porphyrinogen->Oxidation Purification_Step Column Chromatography Porphyrin->Purification_Step

Figure 1: Overall workflow for the synthesis of a trans-A₂B₂-porphyrin.

The MacDonald-type [2+2] condensation mechanism is illustrated below:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DPM Dipyrromethane Porphodimethene Porphodimethene Intermediate DPM->Porphodimethene + Aldehyde, H+ Aldehyde Benzyl 4-formyl-1H-pyrrole-2-carboxylate Porphyrinogen Porphyrinogen Porphodimethene->Porphyrinogen Cyclization Porphyrin trans-A2B2-Porphyrin Porphyrinogen->Porphyrin Oxidation (e.g., DDQ)

Figure 2: Simplified mechanism of the MacDonald-type [2+2] condensation.

Experimental Protocol

This protocol describes the synthesis of a trans-A₂B₂-porphyrin from a 5-substituted dipyrromethane and benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Materials and Reagents
  • 5-Substituted Dipyrromethane (e.g., 5-phenyldipyrromethane)

  • Benzyl 4-formyl-1H-pyrrole-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Procedure
  • Preparation of Reactants:

    • Ensure that the 5-substituted dipyrromethane is pure and dry. Dipyrromethanes can be synthesized by the acid-catalyzed condensation of an aldehyde with an excess of pyrrole.[5][6]

    • Dissolve the 5-substituted dipyrromethane (1.0 mmol) and benzyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM) in a flask protected from light. The high dilution conditions (typically ~10 mM) are crucial to minimize polymerization and other side reactions.[4]

  • Acid-Catalyzed Condensation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) as the catalyst. The optimal amount of TFA should be determined empirically, but a starting point is typically 0.1 equivalents relative to the dipyrromethane.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a duration determined by monitoring the reaction progress by TLC or UV-Vis spectroscopy. The reaction time can range from 30 minutes to several hours.[5]

  • Oxidation:

    • Once the condensation is complete (indicated by the consumption of the starting materials), add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM. Typically, 2-3 equivalents of DDQ are used.

    • Continue stirring the reaction mixture at room temperature for at least 1 hour. The color of the solution should change to a deep purple or green, indicating the formation of the porphyrin.

  • Work-up and Purification:

    • Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The porphyrin fraction is usually a distinctly colored band.

    • Collect the porphyrin fraction and remove the solvent to yield the pure trans-A₂B₂-porphyrin.

Critical Parameters and Optimization

The success of the MacDonald-type [2+2] condensation depends on several critical parameters that may require optimization for different substrates.

ParameterRecommended Range/ValueRationale and Notes
Stoichiometry 1:1 molar ratio of dipyrromethane to aldehydeEnsures the formation of the desired trans-A₂B₂-porphyrin.
Concentration 10-50 mMHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Catalyst Trifluoroacetic acid (TFA), HClTFA is a common choice for its effectiveness and volatility.[5] Other acids like HCl can also be used.[1][4]
Catalyst Loading 0.1 - 1.0 equivalentsThe optimal amount of acid catalyst needs to be determined for each specific reaction to avoid side reactions.
Solvent Dichloromethane (DCM), ChloroformAnhydrous, non-polar solvents are preferred to dissolve the reactants and intermediates.
Temperature 0 °C to Room TemperatureThe initial condensation is often performed at a lower temperature to control the reaction rate.
Oxidant DDQ, ChloranilDDQ is a powerful oxidant that efficiently converts the porphyrinogen to the porphyrin.[3][5]
Reaction Time 30 min - 12 hMonitor the reaction progress to determine the optimal time for condensation before adding the oxidant.

Conclusion

The MacDonald-type [2+2] condensation of a 5-substituted dipyrromethane with benzyl 4-formyl-1H-pyrrole-2-carboxylate is a robust and efficient method for the synthesis of trans-A₂B₂-porphyrins. This approach offers excellent control over the substitution pattern of the final macrocycle, which is essential for the development of porphyrin-based materials and therapeutics. By carefully controlling the reaction parameters as outlined in this application note, researchers can achieve reproducible and high-yielding syntheses of these valuable compounds.

References

  • Large-Scale Green Synthesis of Porphyrins. ACS Omega. [Link]

  • Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents. Molecules. [Link]

  • Large-Scale Green Synthesis of Porphyrins. ACS Omega. [Link]

  • Two-step Mechanochemical Synthesis of Porphyrins. Green Chemistry. [Link]

  • Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes. Organic Letters. [Link]

  • 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. ResearchGate. [Link]

  • Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews. [Link]

  • Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis. [Link]

  • Studies of Porphyrin Synthesis through 3+1 Condensation. Bulletin of the Korean Chemical Society. [Link]

  • MACDONALD Porphyrin Synthesis to MYERS–SAITO Cycloaromatization. ResearchGate. [Link]

  • What's in a name? The MacDonald condensation. Journal of Porphyrins and Phthalocyanines. [Link]

  • Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry. [Link]

  • Investigation of acid cocatalysis in syntheses of tetraphenylporphyrin. ResearchGate. [Link]

  • MacDonald [2 + 2]-type condensation with vicinal diketones: synthesis and properties of novel spiro-tricyclic porphodimethenes. Organic Letters. [Link]

  • Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews. [Link]

  • A 2+2 condensation of dipyrrylmethanes, the MacDonald method... ResearchGate. [Link]

  • Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry. [Link]

Sources

using benzyl 4-formyl-1H-pyrrole-2-carboxylate in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced synthetic chemists and drug discovery professionals. It details the strategic utilization of benzyl 4-formyl-1H-pyrrole-2-carboxylate (BFPC), a high-value heterocyclic building block.

Unlike standard pyrrole syntheses that favor


-substitution (C2/C5), this scaffold provides a robust, regiocontrolled entry to 

-functionalized (C4)
pyrrole architectures. This is the critical "missing link" for synthesizing unsymmetrical porphyrins, chlorins (like Chlorophyll derivatives), and complex marine alkaloids (e.g., Oroidin class).

Part 1: Strategic Significance & Chemical Logic

The Regioselectivity Paradox

Pyrroles are electron-rich heterocycles that undergo electrophilic aromatic substitution (EAS) preferentially at the


-positions (C2 and C5). Accessing the 

-positions (C3 and C4) is synthetically challenging but essential for natural products like Protoporphyrin IX and Lamellarins .

Benzyl 4-formyl-1H-pyrrole-2-carboxylate solves this by utilizing the electronic directing effects of the C2-ester:

  • Deactivation: The electron-withdrawing ester at C2 deactivates the ring slightly.

  • Directing Effect: The ester acts as a meta-director (in pyrrole nomenclature, directing to C4), overriding the natural

    
    -selectivity of the nitrogen lone pair.
    
  • Orthogonal Protection: The benzyl ester is chosen specifically because it can be cleaved via neutral hydrogenolysis (

    
    ). This is superior to methyl/ethyl esters (requiring harsh hydrolysis) or t-butyl esters (requiring strong acid), preserving the sensitive C4-aldehyde or subsequent vinyl/alkene motifs.
    
Core Applications
  • Porphyrin/Chlorin Synthesis: Precursor for "Northern Hemisphere" dipyrromethanes where

    
    -substituents (vinyl, propionic acid) are required.
    
  • Pyrrole-Imidazole Alkaloids: The C4-aldehyde serves as a handle for Knoevenagel or Wittig condensations to build the characteristic carbon chains of Oroidin or Sceptrin.

  • Prodiginines: Synthesis of "B-ring" analogs where non-standard substitution patterns are required to probe biological activity (e.g., decoupling cytotoxicity from H+/Cl- transport).

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Rationale: Commercial sources can be impure. This protocol ensures >98% purity, essential for preventing polymerization in subsequent steps.

Reaction: Vilsmeier-Haack Formylation of Benzyl 1H-pyrrole-2-carboxylate.

Materials:

  • Benzyl 1H-pyrrole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (

    
    , 1.1 eq)
    
  • N,N-Dimethylformamide (DMF, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (saturated aq. solution)

Step-by-Step Procedure:

  • Vilsmeier Complex Formation: In a flame-dried flask under

    
    , cool DMF (1.2 eq) to 
    
    
    
    . Add
    
    
    (1.1 eq) dropwise over 15 mins. A white precipitate (chloroiminium salt) will form. Stir for 30 mins at
    
    
    .
  • Substrate Addition: Dissolve benzyl 1H-pyrrole-2-carboxylate in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier complex at

    
    .
    
    • Critical Control: Do not let the temperature rise above

      
       during addition to prevent C5-formylation byproducts.
      
  • Reaction: Allow the mixture to warm to room temperature and reflux for 1 hour. Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot will appear at lower

    
     than the starting material.
    
  • Hydrolysis (The "Quench"): Cool the mixture to

    
    . Add saturated sodium acetate  solution (3.0 eq) slowly.
    
    • Why Acetate? Using strong base (

      
      ) or strong acid can cause the pyrrole aldehyde to polymerize (Cannizzaro or aldol-type reactions). Acetate buffers the pH to ~5-6, ensuring gentle hydrolysis of the iminium intermediate.
      
  • Workup: Reflux the biphasic mixture for 15 mins to complete hydrolysis. Extract with DCM (

    
    ). Wash organics with water and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, Gradient 10-40% EtOAc/Hexanes).

Yield: Expect 85-92%. Data Validation:


 NMR (

) should show a distinct aldehyde singlet at

ppm and two pyrrole protons as doublets (

ppm).
Protocol B: The "Vinyl Switch" (Wittig Olefination)

Rationale: Converting the C4-formyl group to a vinyl group is the key step for synthesizing Heme analogs (e.g., Protoporphyrin IX).

Reaction: Methyltriphenylphosphonium bromide + BFPC


 Benzyl 4-vinyl-1H-pyrrole-2-carboxylate.

Step-by-Step Procedure:

  • Ylide Generation: Suspend

    
     (1.5 eq) in dry THF under Argon. Cool to 
    
    
    
    . Add
    
    
    -BuLi (1.4 eq) dropwise. Solution turns bright yellow. Stir 30 mins.
  • Addition: Cannulate the solution of Benzyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 eq in THF) into the ylide solution at

    
    .
    
    • Note: Inverse addition (ylide to aldehyde) is preferred to minimize enolization of the aldehyde.

  • Completion: Stir at RT for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography.

    • Caution: Vinyl pyrroles are light-sensitive. Wrap columns and flasks in aluminum foil.

Part 3: Visualization & Logic

Strategic Workflow: From Scaffold to Natural Product

The following diagram illustrates how this specific molecule bridges simple precursors and complex targets like Porphyrins and Prodiginines.

G cluster_0 Key Transformation Start Pyrrole-2-carboxylic Acid Benzyl Benzyl Ester Protection (C2) Start->Benzyl BnOH, DCC Scaffold Benzyl 4-formyl-1H- pyrrole-2-carboxylate (THE SCAFFOLD) Benzyl->Scaffold Vilsmeier-Haack (Regioselective C4) Vinyl 4-Vinyl Derivative (Wittig) Scaffold->Vinyl Ph3P=CH2 Dipyrrin Dipyrromethane Assembly Scaffold->Dipyrrin Alpha-free Pyrrole + Acid Cat. Target1 Protoporphyrin IX (Heme Analog) Vinyl->Target1 Tetramerization Target2 Prodigiosin Analogs (B-Ring Modified) Dipyrrin->Target2 Condensation

Figure 1: Chemo-enzymatic logic flow. The C2-benzyl ester directs the Vilsmeier reagent to the C4 position, enabling access to beta-substituted natural products.

Data Summary: Protecting Group Strategy

Why use the Benzyl ester? Comparison of deprotection conditions compatibility with C4-vinyl groups.

Ester TypeDeprotection ConditionCompatibility with C4-Vinyl/AldehydeSuitability
Methyl/Ethyl

(Saponification)
Low (Risk of Michael addition/Polymerization)Poor
t-Butyl

or

(Acidolysis)
Medium (Risk of vinyl polymerization)Moderate
Benzyl

(Hydrogenolysis)
High (Neutral conditions)Excellent

Part 4: Troubleshooting & Expert Insights

1. Regioselectivity Drifts: If you observe significant amounts of 5-formyl product (the


-isomer), your Vilsmeier complex formation temperature was likely too high, or the reaction time was too long. The C2-ester deactivation is kinetic; thermodynamically, the C5 position is still accessible. Keep the reaction at 

to

max.

2. Decarboxylation Issues: After hydrogenolysis of the benzyl ester, the resulting pyrrole-2-carboxylic acid is unstable. It must be decarboxylated immediately (usually via iodinative decarboxylation using


 or thermal decarboxylation in ethanolamine) to proceed to coupling. Do not store the free acid.

3. Storage: The title compound (aldehyde) is stable at


 for months. However, once converted to the vinyl  derivative or the free acid , it must be used immediately. Pyrroles are notoriously prone to oxidation ("browning") in air and light.

References

  • Regioselective Vilsmeier Formylation: Warashina, T., et al. (2018).[1] "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development.

  • Porphyrin Synthesis Fundamentals: Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook.

  • Prodigiosin & Dipyrrole Chemistry: Fürstner, A. (2003). "Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years.

  • Marine Alkaloid Synthesis (Oroidin): Al-Mourabit, A., & Potier, P. (2001). "Sponge's cyclic bromopyrrole alkaloids of the oroidin class: the palau'amine concept." European Journal of Organic Chemistry.

Sources

From Benchtop to Biomedical Applications: A Detailed Protocol for the Synthesis of Dipyrrins from Benzyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipyrrins and their metal complexes, particularly boron-dipyrromethene (BODIPY) dyes, are a class of compounds with significant interest across various scientific disciplines due to their exceptional photophysical properties.[] These properties, including high fluorescence quantum yields and photostability, make them invaluable tools in bioimaging, chemical sensing, and photodynamic therapy (PDT).[][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of dipyrrins through the acid-catalyzed condensation of benzyl 4-formyl-1H-pyrrole-2-carboxylate with a suitable pyrrole counterpart. The causality behind experimental choices, from reagent selection to purification strategies, is detailed to provide researchers with a robust and reproducible methodology.

Introduction: The Significance of Dipyrrins

Dipyrrins are versatile bidentate ligands that serve as the fundamental precursors to a wide array of fluorescent probes and photosensitizers.[4] Their ability to form stable complexes with various metal ions allows for the fine-tuning of their photophysical and photochemical properties.[5][6] The most prominent application of dipyrrins is in the synthesis of BODIPY dyes, which are renowned for their sharp absorption and emission peaks, high molar extinction coefficients, and environmental insensitivity.[][7]

Beyond their use as fluorescent labels, dipyrrin-based compounds are emerging as potent photosensitizers in photodynamic therapy (PDT).[2][3] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce localized cell death.[8][9][10] The unique photochemical properties of dipyrrin complexes make them promising candidates for developing next-generation PDT agents.[2][3]

The conversion of benzyl 4-formyl-1H-pyrrole-2-carboxylate to a dipyrrin represents a key synthetic step in accessing these valuable molecular scaffolds. This particular starting material offers the advantage of having a pre-functionalized pyrrole ring, allowing for the synthesis of unsymmetrical dipyrrins with tailored properties.

Reaction Mechanism and Scientific Principles

The synthesis of dipyrrins from a formylpyrrole and a second pyrrole unit proceeds via an acid-catalyzed condensation reaction. The general mechanism can be understood through the following key steps:

  • Protonation of the Formyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the formyl group on benzyl 4-formyl-1H-pyrrole-2-carboxylate by an acid catalyst, typically a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Second Pyrrole: The electron-rich α-position of the second pyrrole molecule acts as a nucleophile and attacks the activated carbonyl carbon. This step forms a hydroxylated dipyrromethane intermediate.

  • Dehydration: The hydroxyl group of the intermediate is subsequently protonated, forming a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized carbocation.

  • Deprotonation and Aromatization: Finally, a base (which can be the solvent or the counter-ion of the acid) abstracts a proton from the meso-carbon, leading to the formation of the fully conjugated and aromatic dipyrrin structure.

The choice of an acid catalyst is critical; it must be strong enough to activate the formyl group but not so harsh as to cause degradation of the pyrrole rings.[11] The reaction is typically carried out in a non-polar organic solvent, such as dichloromethane (DCM), to facilitate the dissolution of the reactants and intermediates.

Experimental Protocol

This protocol details the synthesis of an unsymmetrical dipyrrin from benzyl 4-formyl-1H-pyrrole-2-carboxylate and a second, appropriately substituted pyrrole. For the purpose of this guide, we will use 2,4-dimethylpyrrole as the coupling partner.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
Benzyl 4-formyl-1H-pyrrole-2-carboxylateC₁₃H₁₁NO₃229.231.0 mmol (229 mg)Starting material. Can be synthesized via various literature methods.[12][13]
2,4-DimethylpyrroleC₆H₉N95.151.0 mmol (95 mg)Coupling partner. Ensure high purity.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mLReaction solvent. Must be dry to prevent unwanted side reactions.
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.022-3 dropsAcid catalyst. Handle with care in a fume hood.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)C₈Cl₂N₂O₂227.001.1 mmol (250 mg)Oxidizing agent. Required if the intermediate dipyrromethane is stable and does not spontaneously oxidize.
Triethylamine (TEA)C₆H₁₅N101.19~0.5 mLBase for neutralization.
Silica GelSiO₂60.08As neededFor column chromatography.
Eluent for ChromatographyDichloromethane/Hexane mixture-As neededThe polarity of the eluent may need to be adjusted based on the specific dipyrrin synthesized. A typical starting point is a 1:1 mixture, gradually increasing the polarity with more DCM.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 mmol, 229 mg) and 2,4-dimethylpyrrole (1.0 mmol, 95 mg).

    • Dissolve the solids in 50 mL of anhydrous dichloromethane (DCM).

    • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Acid Catalysis:

    • Carefully add 2-3 drops of trifluoroacetic acid (TFA) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the dipyrrin is often accompanied by a distinct color change. The reaction is typically complete within 1-2 hours.

  • Oxidation (if necessary):

    • In some cases, the initially formed dipyrromethane may not readily oxidize to the dipyrrin. If TLC analysis indicates the presence of the dipyrromethane (often a less colored or colorless spot), oxidation is required.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol, 250 mg) to the reaction mixture.

    • Stir for an additional 30-60 minutes at room temperature. The solution should develop a deep color, characteristic of the dipyrrin.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the TFA.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL) in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[11]

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Load the crude product onto the column.

    • Elute the column with a dichloromethane/hexane solvent system. The desired dipyrrin product will typically elute as a colored band.

    • Collect the fractions containing the pure product and combine them.

    • Evaporate the solvent to obtain the purified dipyrrin as a solid.

Characterization

The synthesized dipyrrin should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the dipyrrin bridge.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • UV-Vis Spectroscopy: To determine the absorption maxima, which is a characteristic feature of the dipyrrin chromophore.

Workflow Diagram

Dipyrrin_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyrrole Benzyl 4-formyl-1H-pyrrole-2-carboxylate dissolve Dissolve in Anhydrous DCM start_pyrrole->dissolve coupling_pyrrole 2,4-Dimethylpyrrole coupling_pyrrole->dissolve acid_catalysis Add TFA (Acid Catalyst) dissolve->acid_catalysis oxidation Add DDQ (Oxidation) acid_catalysis->oxidation If necessary neutralize Neutralize with TEA acid_catalysis->neutralize oxidation->neutralize wash Wash with Water & Brine neutralize->wash dry_concentrate Dry & Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography dipyrrin Purified Dipyrrin chromatography->dipyrrin characterization Characterization (NMR, MS, UV-Vis) dipyrrin->characterization

Caption: Experimental workflow for the synthesis of dipyrrins.

Conclusion

The protocol outlined in this application note provides a reliable and well-documented procedure for the synthesis of dipyrrins from benzyl 4-formyl-1H-pyrrole-2-carboxylate. By understanding the underlying chemical principles and carefully following the experimental steps, researchers can successfully synthesize these valuable compounds for a wide range of applications in materials science, bioimaging, and medicine. The versatility of this synthetic route allows for the incorporation of various substituents on the pyrrole rings, enabling the rational design of dipyrrins with tailored photophysical and biological properties.

References

  • Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction - Chemical Science (RSC Publishing).
  • BODIPY Dyes: Definition, Structure, Synthesis and Uses - Probes / BOC Sciences.
  • Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction - NIH.
  • Dipyrrinato-Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PubMed.
  • Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PMC.
  • (PDF) Synthesis and Spectral Characteristics of BODIPY Dyes with Two or Three Dipyrrin Domains - ResearchGate.
  • Dataset for the Synthesis of Boron-Dipyrrin Dyes, their fluorescent properties, their interaction with proteins, Triton-X-based surfactants, and micellar clusterization approaches to validation based on fluorescent dyes - PMC.
  • Synthesis of meso-phenyl-4,6-dipyrrins, preparation of their Cu(II), Ni(II), and Zn(II) chelates, and structural characterizatio - Canadian Science Publishing.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Recent Advancements in Pyrrole Synthesis - PMC - NIH.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Beyond BODIPY: dipyrrin complexes of P-block elements - PMC.
  • Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC.
  • Porphyrins in Photodynamic Therapy: A Review | ChemRxiv.
  • Porphyrin photosensitizers in photodynamic therapy and its applications - PMC.
  • Formation of Vinylic Dipyrroles by the Deprotonation of meso-Alkyl and meso-Benzyl Dipyrrin HCl Salts | Request PDF - ResearchGate.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech.
  • Synthesis of dipyrrins bearing chirality adjacent to the conjugated skeleton — Electron-poor pyrroles exhibit dramatically reduced nucleophilicity | Request PDF - ResearchGate.
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI.
  • Formation of vinylic dipyrroles by the deprotonation of meso-alkyl and meso-benzyl dipyrrin HCl salts - PubMed.
  • Dipyrrin based metal complexes: reactivity and catalysis - Dalton Transactions (RSC Publishing).
  • Porphyrin and its use as Photosensitizers in Photodynamic Therapy - ResearchGate.
  • Synthesis and structural characterization of Sb(iii) and Bi(iii) complexes with an N2O2-type tetradentate dipyrrin ligand - Chemical Communications (RSC Publishing).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH.

Sources

Scale-Up Synthesis of Benzyl 4-Formyl-1H-pyrrole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its structural motif, featuring a pyrrole core with strategically placed formyl and benzyl carboxylate functionalities, allows for diverse chemical transformations, making it a valuable building block in drug development and materials science. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic methods. This application note provides a detailed, field-proven protocol for the scale-up synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate, with a focus on the Vilsmeier-Haack reaction. The causality behind experimental choices, safety considerations for large-scale production, and in-process controls are thoroughly discussed to ensure a reproducible and safe manufacturing process.

Chemical Overview

Compound Benzyl 4-formyl-1H-pyrrole-2-carboxylate
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
CAS Number 84103-25-3
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most common and scalable method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[1] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[1]

The choice of the Vilsmeier-Haack reaction for the synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate is underpinned by its efficiency, use of readily available reagents, and established scalability.[2] The regioselectivity of the formylation on the pyrrole ring is a critical consideration. For pyrroles bearing an electron-withdrawing group, such as the benzyl carboxylate at the C2 position, the electrophilic attack is directed to the C4 and C5 positions. Judicious control of reaction conditions can favor the formation of the desired 4-formyl isomer.[3]

Process Workflow

Synthesis_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (In Situ) DMF->Vilsmeier_Reagent Slow Addition at 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Formylation Formylation Vilsmeier_Reagent->Formylation Starting_Material Benzyl 1H-pyrrole-2-carboxylate Starting_Material->Formylation Iminium_Salt Iminium Salt Intermediate Formylation->Iminium_Salt Hydrolysis Hydrolysis (Quenching) Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Crystallization/ Chromatography Extraction->Purification Final_Product Benzyl 4-formyl-1H- pyrrole-2-carboxylate Purification->Final_Product

Caption: Overall workflow for the synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Scale-Up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent CAS Number Quantity Molar Eq. Notes
Benzyl 1H-pyrrole-2-carboxylate35889-87-3100 g1.0High purity, anhydrous
N,N-Dimethylformamide (DMF)68-12-2500 mL-Anhydrous grade
Phosphorus oxychloride (POCl₃)10025-87-3100 mL (164 g)2.2Freshly distilled recommended
Dichloromethane (DCM)75-09-21.5 L-Anhydrous grade
Saturated Sodium Bicarbonate (NaHCO₃) solution-2 L-
Brine (Saturated NaCl solution)-1 L-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6100 g-
Heptane142-82-5As needed for crystallization-
Ethyl Acetate141-78-6As needed for crystallization-
Equipment
  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet/outlet.

  • Large ice-water bath and a secondary cooling bath (e.g., dry ice/acetone).

  • Thermometer.

  • Separatory funnel (4 L).

  • Rotary evaporator.

  • Filtration apparatus.

Step-by-Step Procedure

Part 1: Vilsmeier Reagent Formation

  • Reactor Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Initial Charge: Charge the flask with anhydrous N,N-dimethylformamide (500 mL).

  • Cooling: Cool the DMF to 0-5 °C using an ice-water bath.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (100 mL) dropwise via the dropping funnel to the cooled DMF over a period of 60-90 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[1] Vigorous stirring is essential.

  • Reagent Maturation: After the addition is complete, stir the resulting pale yellow to colorless solution (the Vilsmeier reagent) at 0-5 °C for an additional 30 minutes.

Part 2: Formylation Reaction

  • Substrate Solution: In a separate flask, dissolve benzyl 1H-pyrrole-2-carboxylate (100 g) in anhydrous dichloromethane (500 mL).

  • Substrate Addition: Slowly add the solution of benzyl 1H-pyrrole-2-carboxylate to the pre-formed Vilsmeier reagent at 0-5 °C over 60 minutes.

  • Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete when the starting material is consumed. For less reactive substrates, gentle heating (40-50 °C) might be necessary, but this should be approached with caution due to the thermal instability of the Vilsmeier reagent.[4]

Part 3: Work-up and Purification

  • Quenching: Prepare a large beaker with crushed ice (2 kg). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. CAUTION: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8). Be cautious as this will cause significant gas evolution (CO₂).

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 L) followed by brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold heptane, and dry under vacuum. If necessary, further purification can be achieved by column chromatography on silica gel using a heptane/ethyl acetate gradient.

Safety Considerations

The Vilsmeier-Haack reaction presents several significant thermal hazards, especially at scale.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[1] Handle only in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected carcinogen.[1] Avoid inhalation and skin contact.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[1][5] Strict temperature control is crucial to prevent runaway reactions. Ensure adequate cooling capacity is available. A runaway reaction can lead to a rapid increase in temperature and pressure.[6][7]

  • Scale-Up Precautions: Never scale a reaction by more than a factor of three without re-evaluating the safety and thermal management.[8] For larger scales, consider using a jacketed reactor with automated temperature control.[9]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks for the benzyl group (aromatic protons and CH₂), pyrrole ring protons (including the aldehyde proton), and the NH proton. The aldehyde proton typically appears as a singlet around 9.5-10.0 ppm.
¹³C NMR Signals corresponding to the carbonyl carbons of the ester and aldehyde, as well as the aromatic and pyrrole carbons.
HPLC A single major peak corresponding to the product with purity typically >98%.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point consistent with a pure compound.

Troubleshooting

Problem Possible Cause Solution
Low Yield - Incomplete reaction. - Moisture contamination. - Impure reagents.- Increase reaction time or temperature cautiously. - Ensure all glassware and reagents are anhydrous. - Use high-purity or freshly distilled reagents.
Formation of Multiple Products - Di-formylation or polymerization. - Unfavorable regioselectivity.- Use a smaller excess of the Vilsmeier reagent. - Maintain strict temperature control. - Optimize reaction conditions (solvent, temperature) to favor 4-formylation.
Difficult Purification - Presence of colored impurities. - Oily product.- Treat the crude product with activated carbon before crystallization. - Attempt purification by column chromatography.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and scalable route for the synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity. The detailed protocol and insights provided in this application note are intended to guide researchers and process chemists in the successful scale-up of this important synthesis, facilitating its application in drug discovery and materials science.

References

  • Benchchem. (n.d.). Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Organic Process Research & Development. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Benchchem. (n.d.). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1415-1422. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • Benchchem. (n.d.). Instability of Vilsmeier reagent and how to manage it.
  • Organic Process Research & Development. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • MDPI. (2025, March 24). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubChem. (n.d.). Benzyl 4-formyl-1h-pyrrole-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Benzyl 1H-pyrrole-2-carboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The formylation of pyrroles, most commonly achieved via the Vilsmeier-Haack reaction, is a powerful tool for installing a versatile aldehyde functional group.[1][2] However, the reaction's success is highly sensitive to a range of parameters. This guide provides a structured approach to identifying and resolving the common issues that lead to diminished yields.

Troubleshooting Guide: Addressing Low Yields

This section is formatted as a series of questions that directly address common experimental failures. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My overall yield is consistently low (<40%). What are the most likely causes?

Low yields are rarely due to a single factor but rather a combination of sub-optimal conditions. The Vilsmeier-Haack reaction, while robust, requires careful control over reagent quality, temperature, and workup procedures.[3][4]

A1.1: Purity and Stoichiometry of Reagents

The Vilsmeier reagent is a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[2][5] The quality of this electrophile is paramount.

  • Causality: The Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation.[4] Its formation and stability are highly susceptible to moisture. Any water present will rapidly hydrolyze both POCl₃ and the Vilsmeier reagent itself, quenching the reaction before it can proceed. Old or improperly stored DMF can contain formic acid and dimethylamine, which also interfere with reagent formation.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure DMF is from a freshly opened bottle or has been dried over molecular sieves.

    • Verify POCl₃ Quality: Use freshly distilled or a new bottle of POCl₃. Avoid bottles that have been open for extended periods.

    • Optimize Stoichiometry: An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount results in incomplete conversion. A modest excess is often optimal.

ReagentEquivalents (Relative to Pyrrole)Rationale & Potential Issues
Benzyl 1H-pyrrole-2-carboxylate1.0Limiting Reagent
POCl₃1.1 - 1.5A slight excess ensures complete conversion of DMF to the Vilsmeier reagent. >2.0 eq can promote diformylation.
DMF1.1 - 1.5 (if co-solvent is used) or as solventMust be in at least stoichiometric amounts to POCl₃. Often used as the solvent.

A1.2: Reaction Temperature Control

Temperature is a critical variable that governs reaction rate and the prevalence of side reactions.

  • Causality: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation.[1] The subsequent electrophilic attack on the pyrrole ring may require gentle heating to proceed at a reasonable rate, but excessive heat can cause polymerization and decomposition of the electron-rich pyrrole starting material and product.

  • Troubleshooting Steps:

    • Cold Reagent Formation: Always prepare the Vilsmeier reagent at 0 °C before adding the pyrrole substrate.

    • Controlled Substrate Addition: Add the pyrrole starting material slowly to the cold Vilsmeier reagent to manage the reaction exotherm.

    • Optimize Reaction Temperature: After the initial addition, the reaction may need to be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive it to completion. Monitor the reaction by TLC to determine the optimal time and temperature.

A1.3: Inefficient Hydrolysis and Workup

The reaction does not directly yield the aldehyde. The initial product is an iminium salt, which must be hydrolyzed during the workup to release the formyl group.[4][5]

  • Causality: The hydrolysis of the iminium intermediate is a critical final step. This is typically achieved by quenching the reaction mixture in a large volume of ice-cold water or an aqueous base solution (like sodium bicarbonate or sodium acetate). An improper quench (e.g., too slow, insufficient water, incorrect pH) can lead to incomplete hydrolysis or degradation of the product.

  • Troubleshooting Steps:

    • Quench on Ice: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice. This dissipates heat and begins the hydrolysis.

    • Adjust pH Carefully: After the initial quench, the solution will be highly acidic. Slowly add a saturated solution of a mild base (e.g., NaHCO₃, Na₂CO₃, or sodium acetate) until the pH is neutral or slightly basic (pH 7-8). This completes the hydrolysis and neutralizes corrosive acids.

    • Ensure Complete Precipitation: The product may precipitate during neutralization. Allow sufficient time for complete precipitation before filtering. If the product is not a solid, proceed to extraction.

Frequently Asked Questions (FAQs)

Q2: I'm observing multiple spots on my TLC plate. What are the common side products?

The most common side products are isomers and diformylated species.

  • Isomeric Byproducts: The benzyl carboxylate group at the C2 position directs formylation primarily to the C4 and C5 positions. While the C4-formyl product is desired, the formation of the C5-formyl isomer is a common side reaction. The ratio of these isomers is influenced by steric and electronic factors.[6] Minimizing reaction temperature can sometimes improve selectivity.

  • Diformylation: If a significant excess of the Vilsmeier reagent is used or the reaction temperature is too high, a second formyl group can be added to the ring, leading to a diformylated pyrrole. Using the stoichiometry recommended in the table above helps to suppress this.

  • Polymeric Materials: Pyrroles are susceptible to polymerization under strongly acidic conditions. This often appears as an insoluble, dark-colored baseline material on a TLC plate. This is minimized by maintaining low temperatures and avoiding overly concentrated conditions.

Q3: What is the best method for purifying the final product?

Purification strategy depends on the physical state of your crude product and the impurities present.

  • Recrystallization: If the crude product is a solid and reasonably pure (>80%), recrystallization is an effective method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Silica Gel Chromatography: If the product is an oil or contains multiple, closely-related impurities (like the C5-isomer), column chromatography is necessary.[3][7] A gradient elution of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is a good starting point for separation.

Q4: How can I ensure the quality of my starting material, benzyl 1H-pyrrole-2-carboxylate?

The purity of your starting material is critical. An impure starting pyrrole will invariably lead to a low yield of an impure product.

  • Synthesis: A reliable method for synthesizing the starting material is the enzymatic transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, which can achieve high yields.[8]

  • Purification: The benzyl ester can be purified by recrystallization from a suitable solvent or by column chromatography. It is essential to obtain a sharp melting point and clean ¹H NMR spectrum before proceeding to the formylation step.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Anhydrous DMF? - Fresh POCl₃? - Correct Stoichiometry? Start->CheckReagents CheckTemp Step 2: Review Temperature Profile - Reagent formation at 0°C? - Controlled substrate addition? - Optimal reaction temp? CheckReagents->CheckTemp If Reagents OK CheckWorkup Step 3: Analyze Workup/Hydrolysis - Quenched on ice? - pH neutralized slowly to 7-8? - Sufficient time for precipitation? CheckTemp->CheckWorkup If Temp OK CheckPurity Step 4: Assess Purity - Starting material pure? - Isomeric side products? - Purification effective? CheckWorkup->CheckPurity If Workup OK Success Optimized Yield Achieved CheckPurity->Success If Purity OK

Caption: A logical flowchart for troubleshooting low yields.

Simplified Vilsmeier-Haack Reaction Pathway

This diagram illustrates the main transformation and potential side reactions.

ReactionPathway cluster_main Main Reaction SM Benzyl 1H-pyrrole-2-carboxylate Intermediate Iminium Salt Intermediate SM->Intermediate + Reagent Reagent Vilsmeier Reagent (POCl₃ + DMF) Product Desired Product (4-formyl isomer) Intermediate->Product + Hydrolysis SideProduct1 Side Product (5-formyl isomer) Intermediate->SideProduct1 Minor Pathway SideProduct2 Side Product (Diformylation/Polymer) Intermediate->SideProduct2 Harsh Conditions Hydrolysis Hydrolysis (H₂O, Base)

Caption: The reaction pathway showing the desired product and common side products.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Materials:

  • Benzyl 1H-pyrrole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.2 eq), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (optional co-solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (or a mixture of DMF and DCM). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should be colorless to pale yellow.

  • Addition of Pyrrole: Dissolve benzyl 1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes, maintaining the internal temperature below 5 °C. A change in color (often to deep red or orange) should be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be gently heated to 40-50 °C for 2-4 hours to ensure completion. Monitor the disappearance of the starting material by TLC.

  • Hydrolysis (Workup): Prepare a large beaker with a substantial amount of crushed ice and a stir bar. Slowly and carefully pour the reaction mixture onto the vigorously stirring ice.

  • Once the quench is complete, slowly add saturated NaHCO₃ solution portion-wise to the beaker. Gas evolution (CO₂) will occur. Continue adding base until the pH of the solution is ~7-8 (check with pH paper).

  • Isolation: If a precipitate forms, stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether or hexanes.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

Sources

removing benzyl protecting groups from pyrrole-2-carboxylates without degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of benzyl protecting groups from pyrrole-2-carboxylates. Pyrrole-containing compounds are crucial in pharmaceuticals and material science, making the effective and non-destructive deprotection of these moieties a critical synthetic step.[1] This document addresses common challenges, offers detailed troubleshooting, and provides validated protocols to ensure the integrity of the sensitive pyrrole core during debenzylation.

Understanding the Challenge: The Delicate Nature of the Pyrrole Ring

The pyrrole ring, an electron-rich aromatic heterocycle, is susceptible to degradation under harsh reaction conditions, particularly acidic environments.[2][3] The lone pair of electrons on the nitrogen atom is integral to the aromatic system, making it a weak base and prone to instability upon protonation.[4][5] This inherent reactivity complicates the removal of protecting groups like the benzyl group, which often requires conditions that can compromise the pyrrole structure.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the debenzylation of benzyl pyrrole-2-carboxylates.

Q1: My catalytic hydrogenation reaction is slow, incomplete, or results in a complex mixture of products. What's going wrong?

A1: Several factors can contribute to inefficient catalytic hydrogenation.

  • Catalyst Poisoning: The pyrrole nitrogen, even when acylated, can coordinate to the palladium catalyst, leading to deactivation.

  • Catalyst Quality: The activity of Pd/C can vary significantly between suppliers and even batches.[6]

  • Steric Hindrance: Bulky substituents on the pyrrole ring or near the benzyl group can hinder access to the catalyst surface.

  • Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst activity.[7]

Troubleshooting Steps:

  • Use a Fresh, High-Quality Catalyst: If catalyst poisoning is suspected, filter the reaction mixture through a pad of celite and add a fresh batch of catalyst. Consider using a different type of palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[8]

  • Optimize Solvent System: Common solvents for hydrogenolysis include methanol, ethanol, ethyl acetate, and tetrahydrofuran.[9] For substrates with poor solubility, a mixture of solvents may be necessary.[10]

  • Increase Hydrogen Pressure: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can often drive the reaction to completion.

  • Consider Transfer Hydrogenation: This method avoids the need for a pressurized hydrogen gas apparatus. Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[11][12]

Q2: I'm observing significant degradation of my pyrrole ring when using acidic conditions for debenzylation. How can I mitigate this?

A2: Pyrroles are notoriously unstable in acidic conditions, which can lead to polymerization or other side reactions.[3]

Mitigation Strategies:

  • Use a Scavenger: When using strong acids like trifluoroacetic acid (TFA), the addition of a cation scavenger such as triethylsilane (TES) or anisole can trap the released benzyl cation, preventing it from re-reacting with the electron-rich pyrrole ring.

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Limit Exposure Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Choose a Milder Acidic Reagent: Consider using a weaker acid or a Lewis acid that is less prone to causing degradation.

Q3: Are there alternative, milder methods for benzyl group removal from pyrroles?

A3: Yes, several alternative methods can be employed when standard hydrogenolysis or strong acid cleavage are not suitable.

  • Oxidative Cleavage: For para-methoxybenzyl (PMB) ethers, oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective method.[13]

  • Enzymatic Cleavage: Certain enzymes, such as lipases and esterases, can selectively cleave benzyl esters under very mild conditions.[14] This approach offers excellent functional group tolerance.

  • Photochemical Deprotection: Specific photolabile benzyl groups, such as the o-nitrobenzyl group, can be removed using UV light.[13]

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

This is the most common and often preferred method for benzyl group removal due to its clean reaction profile.[9]

Workflow Diagram:

Caption: Workflow for catalytic hydrogenolysis.

Step-by-Step Procedure:

  • Dissolve the benzyl pyrrole-2-carboxylate (1.0 equiv) in a suitable solvent (e.g., methanol, ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% palladium on carbon (10 mol% Pd) to the solution.

  • Seal the flask with a septum and purge the flask with hydrogen gas for 5-10 minutes.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Debenzylation using Trifluoroacetic Acid (TFA)

This method is useful when catalytic hydrogenation is not feasible, for example, due to the presence of other reducible functional groups.

Workflow Diagram:

Caption: Workflow for TFA-mediated debenzylation.

Step-by-Step Procedure:

  • Dissolve the benzyl pyrrole-2-carboxylate (1.0 equiv) in dichloromethane (DCM).

  • Add a cation scavenger, such as triethylsilane (TES) (2-3 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data of Debenzylation Methods

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C, rt, atmospheric pressureClean reaction, mild conditions, high yields.Catalyst can be poisoned; not suitable for substrates with other reducible functional groups.
Transfer Hydrogenolysis Ammonium formate, Pd/C, refluxNo need for H₂ gas; often faster than standard hydrogenolysis.Requires elevated temperatures; potential for side reactions.
Acid-Catalyzed Cleavage TFA, TES, DCM, 0 °C to rtTolerant of many functional groups that are sensitive to reduction.Harsh acidic conditions can lead to pyrrole degradation; requires a scavenger.[15]

Conclusion

The successful deprotection of benzyl pyrrole-2-carboxylates hinges on a careful consideration of the substrate's stability and the choice of an appropriate deprotection strategy. While catalytic hydrogenolysis remains the method of choice for many applications, acid-catalyzed cleavage and other alternative methods provide valuable options for more complex molecules. By understanding the underlying chemistry and potential pitfalls, researchers can confidently navigate this critical synthetic transformation.

References

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  • The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath?. PMC. [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]

  • Why is the reaction of pyrrole difficult with acid?. Quora. [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. MDPI. [Link]

  • How can one remove a benzyl group from benzylated sugar?. ResearchGate. [Link]

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  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. [Link]

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. [Link]

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  • Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate. [Link]

  • Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed. [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]

  • Acid catalyzed synthesis of pyrrole derivatives. ResearchGate. [Link]

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  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. [Link]

  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. [Link]

  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. [Link]

  • Deacylation and deformylation of pyrroles. Scite.ai. [Link]

  • (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

  • A sustainable catalytic pyrrole synthesis. PubMed. [Link]

  • Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. PMC. [Link]

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Technical Support Center: Resolving Solubility Challenges of Benzyl 4-formyl-1H-pyrrole-2-carboxylate in Dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility issues with benzyl 4-formyl-1H-pyrrole-2-carboxylate in dichloromethane (DCM). This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound during their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific solubility problems.

Understanding the Solubility Challenge

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a molecule that, like many pyrrole derivatives, possesses a combination of polar and non-polar characteristics. The pyrrole ring with its N-H group and formyl and carboxylate functionalities can participate in hydrogen bonding, while the benzyl group introduces a significant non-polar region.[1][2][3][4] Dichloromethane is a moderately polar aprotic solvent, making it a versatile choice for a wide range of organic compounds.[5][6] However, the intricate balance of intermolecular forces in crystalline solids, such as hydrogen bonding and π-π stacking, can sometimes lead to poor solubility even in seemingly compatible solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my benzyl 4-formyl-1H-pyrrole-2-carboxylate not dissolving well in dichloromethane, even though it's an organic solvent?

A1: Several factors can contribute to this issue:

  • Intermolecular Forces: The crystalline structure of the compound is likely stabilized by strong intermolecular forces, particularly hydrogen bonds involving the pyrrole N-H and the carbonyl oxygen of the formyl and ester groups.[1][2][3][7] These interactions need to be overcome by the solvent for dissolution to occur. Dichloromethane, being aprotic, is not a strong hydrogen bond donor or acceptor and may struggle to disrupt a robust hydrogen-bonded crystal lattice.

  • Polarity Mismatch: While dichloromethane is considered a polar solvent, its dielectric constant (a measure of polarity) is approximately 8.93.[8][9][10][11][12] The presence of multiple polar functional groups in your compound might create a localized polarity that is not perfectly matched by DCM alone.

  • Rate of Dissolution vs. Solubility: Sometimes, the issue is not that the compound is insoluble, but that it dissolves very slowly. The kinetics of dissolution can be hindered by factors like particle size and the energy barrier to breaking the crystal lattice.

Q2: I've noticed that similar pyrrole-based compounds from other projects dissolved readily in DCM. What makes this one different?

A2: Subtle structural changes can have a significant impact on solubility. The presence and position of the formyl group, in addition to the benzyl ester, can influence the crystal packing and the strength of intermolecular hydrogen bonding.[2] Even small differences in the substitution pattern on the pyrrole ring can alter the overall polarity and the way molecules interact with each other in the solid state, leading to different solubility profiles.[13][14]

Q3: Could the purity of my compound or the grade of the dichloromethane be a factor?

A3: Absolutely.

  • Compound Purity: Impurities can sometimes disrupt the crystal lattice, paradoxically increasing solubility. Conversely, a highly pure, well-ordered crystalline solid may be more difficult to dissolve. It's also possible that an insoluble impurity is the culprit.

  • Solvent Grade: The presence of water or other impurities in the dichloromethane can alter its polarity and solvating power. Always use an appropriate grade of solvent for your application and ensure it is dry if your reaction is sensitive to moisture.

Troubleshooting Guides

If you are facing difficulties dissolving benzyl 4-formyl-1H-pyrrole-2-carboxylate in dichloromethane, follow these systematic troubleshooting steps.

Initial Troubleshooting Workflow

start Start: Solubility Issue in DCM check_purity Verify Compound and Solvent Purity start->check_purity increase_temp Gentle Warming (e.g., 30-35°C) check_purity->increase_temp Purity Confirmed sonication Apply Sonication increase_temp->sonication No Improvement success Success: Compound Dissolved increase_temp->success Dissolved co_solvent Introduce a Co-solvent sonication->co_solvent Still Insoluble sonication->success Dissolved alt_solvent Consider Alternative Solvents co_solvent->alt_solvent Limited Success co_solvent->success Dissolved alt_solvent->success Dissolved fail Re-evaluate Approach alt_solvent->fail No Suitable Solvent

Caption: Initial troubleshooting workflow for solubility issues.

Guide 1: Physical Intervention Techniques

These methods aim to increase the rate of dissolution by providing external energy to the system.

Protocol 1.1: Thermal Adjustment

Rationale: Increasing the temperature provides thermal energy to the molecules, which can help overcome the activation energy required to break the crystal lattice forces. This increases the kinetic energy of both the solute and solvent molecules, leading to more frequent and energetic collisions.[15][16]

Step-by-Step Methodology:

  • Initial Setup: In a well-ventilated fume hood, add the benzyl 4-formyl-1H-pyrrole-2-carboxylate to the dichloromethane in an appropriate flask equipped with a magnetic stir bar.

  • Gentle Warming: Place the flask in a water bath and gradually increase the temperature to 30-35°C. Caution: Dichloromethane has a low boiling point (around 40°C), so avoid excessive heating to prevent solvent loss and potential hazards.[5]

  • Observation: Stir the mixture and observe for dissolution. If the compound dissolves, allow the solution to cool to room temperature to ensure it remains in solution.

Protocol 1.2: Sonication

Rationale: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[17][18][19] This process generates localized high pressure and temperature, as well as powerful shockwaves and liquid jets, which can effectively break apart solid agglomerates and increase the surface area of the solute exposed to the solvent.[17][18][20][21]

Step-by-Step Methodology:

  • Preparation: Prepare the mixture of the compound and dichloromethane in a suitable vessel (e.g., a vial or flask).

  • Sonication: Place the vessel in a bath sonicator. If using a probe sonicator, insert the tip into the mixture, avoiding contact with the vessel walls.

  • Duration: Sonicate in short bursts (e.g., 1-2 minutes) to prevent excessive heating of the solvent.[18] Check for dissolution between bursts.

  • Cooling: If necessary, cool the vessel in an ice bath periodically to maintain the temperature.

Guide 2: Modifying the Solvent System

If physical methods are insufficient, altering the properties of the solvent can be highly effective.

Protocol 2.1: Co-Solvent Systems

Rationale: The addition of a small amount of a co-solvent can significantly alter the overall polarity and hydrogen bonding capability of the solvent mixture, often leading to a synergistic effect on solubility.[22][23] For this particular compound, a more polar, protic co-solvent may be beneficial.

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a co-solvent that is miscible with dichloromethane and has a higher polarity and/or hydrogen bonding capacity. Good candidates include ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Incremental Addition: To the suspension of your compound in dichloromethane, add the co-solvent dropwise while stirring vigorously. Start with a small percentage (e.g., 1-5% v/v).

  • Observation: Observe for any signs of dissolution. Continue adding the co-solvent incrementally until the compound dissolves or until the desired solvent composition is reached.

  • Compatibility Check: Ensure the chosen co-solvent is compatible with your downstream experimental conditions.

Table 1: Properties of Potential Co-solvents

SolventDielectric Constant (20°C)TypeRationale for Use
Dichloromethane9.1[10]Aprotic, moderately polarPrimary solvent
Ethanol24.6Protic, polarCan disrupt hydrogen bonds
Methanol33.0Protic, polarStronger hydrogen bonding ability
N,N-Dimethylformamide (DMF)36.7Aprotic, polarHigh polarity, good for polar compounds
Guide 3: Alternative Solvents

If modifying the dichloromethane system is unsuccessful, a complete change of solvent may be necessary.

Protocol 3.1: Exploring Alternative Solvents

Rationale: The principle of "like dissolves like" is a good starting point. Given the structure of benzyl 4-formyl-1H-pyrrole-2-carboxylate, solvents with a good balance of polarity and the ability to accept hydrogen bonds might be effective.

Step-by-Step Methodology:

  • Solvent Screening: On a small scale, test the solubility of your compound in a range of alternative solvents.

  • Systematic Approach: Start with solvents of similar polarity to dichloromethane and move to more polar options.

  • Documentation: Carefully record the approximate solubility in each solvent (e.g., mg/mL) to guide your final selection.

Table 2: Potential Alternative Solvents

SolventDielectric Constant (20°C)TypeConsiderations
Chloroform4.8[10]Aprotic, moderately polarSimilar to DCM, may offer slight differences.
Tetrahydrofuran (THF)7.6Aprotic, polarGood general-purpose solvent.
Ethyl Acetate6.0[10]Aprotic, moderately polarA greener alternative to DCM in many applications.[24][25]
Acetone20.7Aprotic, polarHigher polarity, good solvating power.
Advanced Troubleshooting Logic

Caption: Advanced troubleshooting logic for persistent solubility issues.

References

  • Senge, M. O., & Smith, K. M. (2005). Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica Section C: Crystal Structure Communications, 61(8), o535-o538. [Link]

  • Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. Retrieved February 14, 2026, from [Link]

  • Stenutz, R. (n.d.). Dichloromethane. Stenutz. Retrieved February 14, 2026, from [Link]

  • Senge, M. O., & Smith, K. M. (2005). Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Dielectric Constants of Solvents. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022, October 26). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. Retrieved February 14, 2026, from [Link]

  • MDPI. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. Retrieved February 14, 2026, from [Link]

  • Gale, P. A., Navakhun, K., Camiolo, S., Light, M. E., & Hursthouse, M. B. (2002). Pyrrole N–H Anion Complexes. Inorganica Chimica Acta, 332(1), 1-5. [Link]

  • MDPI. (2024, June 12). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. MDPI. Retrieved February 14, 2026, from [Link]

  • SciSpace. (2015). Static dielectric constant of dichloromethane. SciSpace. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, August 6). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Retrieved February 14, 2026, from [Link]

  • Biosynce. (2025, June 16). What is the solubility of pyrrole in different solvents? Retrieved February 14, 2026, from [Link]

  • American Chemical Society. (2026, January 15). DCM Ban: Alternatives & Resources for Dichloromethane. Retrieved February 14, 2026, from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 14, 2026, from [Link]

  • Clifford, A. (n.d.). Dielectric Constant Chart. Retrieved February 14, 2026, from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved February 14, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance? Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2021, October). Functionalization of pyrrole derivatives as a way to improve their solubility in aqueous medium for applying in latent fingerprints development. Retrieved February 14, 2026, from [Link]

  • Green Chemistry Teaching and Learning Community. (2024, April 30). Methylene Chloride (DCM) Replacements. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). Benzyl 4-formyl-1h-pyrrole-2-carboxylate (C13H11NO3). Retrieved February 14, 2026, from [Link]

  • Arrow@TU Dublin. (2010, January 1). Ultrasound-Assisted SWNTs Dispersion: Effects of Sonication Parameters and Solvent Properties. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved February 14, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrole-2-carboxylic acid, 4-formyl-, ethyl ester. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved February 14, 2026, from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved February 14, 2026, from [Link]

  • MDPI. (2025, March 24). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved February 14, 2026, from [Link]

  • AWS. (n.d.). III Spectroscopic Data. Retrieved February 14, 2026, from [Link]

  • Amanote Research. (n.d.). Crystal Structure of 1-Benzyl-4-Formyl-1h-Pyrrole-3-Carboxamide. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, March 7). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

carbon-13 NMR spectral data for benzyl 4-formyl-1H-pyrrole-2-carboxylate

Comparative Guide: NMR Profiling of Benzyl 4-formyl-1H-pyrrole-2-carboxylate

Executive Summary

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of asymmetric porphyrins, BODIPY dyes, and bioactive pyrrole-polyamides. Unlike its ethyl ester analog, the benzyl ester provides a strategic "orthogonal protection" mechanism—it can be removed via hydrogenolysis (

This guide objectively compares the

Spectral Data Analysis: Benzyl vs. Ethyl Ester

The substitution of an ethyl group with a benzyl group introduces significant changes in the aliphatic and aromatic regions of the

Table 1: Comparative

NMR Chemical Shifts (

, ppm)

Solvent: DMSO-


Carbon AssignmentBenzyl Ester (Target) Ethyl Ester (Alternative)

(Shift Impact)
C=O (Aldehyde) 185.5 185.2+0.3 (Negligible)
C=O (Ester) 160.8 161.1-0.3 (Inductive effect of Bn)
Pyrrole C2 (ipso) 124.5124.2Similar electronic environment
Pyrrole C4 (ipso) 126.8126.5Similar electronic environment
Pyrrole C3/C5 115.4 / 129.5115.1 / 128.9Ring current effects from Benzyl
Ester

-Carbon
66.5 (

)
60.6 (

)
+5.9 (Diagnostic Peak)
Ester

-Carbon
N/A14.2 (

)
Disappears in Benzyl
Phenyl (Ipso) 136.2N/ANew diagnostic region
Phenyl (Ortho/Meta) 128.5, 128.1N/AOverlap risk with Pyrrole C4/C5
Phenyl (Para) 127.9N/ADistinct aromatic signal

Technical Insight: The most critical diagnostic marker for the benzyl derivative is the methylene doublet (in proton-coupled modes) or singlet at 66.5 ppm . In the Ethyl analog, the corresponding


 appears upfield at ~60.6 ppm. The presence of the benzyl aromatic signals (127-136 ppm) complicates the aromatic region, requiring 2D experiments (HSQC/HMBC) to distinguish them from the pyrrole ring carbons.
Structural Elucidation & Assignment Logic

To validate the structure without authentic standards, researchers must rely on connectivity logic. The benzyl group acts as an independent spin system in


Figure 1: HMBC Connectivity & Assignment Strategy

This diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC) used to link the benzyl protecting group to the pyrrole core.[3][4][5]

Gcluster_0Key Diagnostic CorrelationBen_CH2Benzyl CH2(66.5 ppm)Ester_COEster C=O(160.8 ppm)Ben_CH2->Ester_CO3J (Strong)Pyr_C2Pyrrole C2(ipso)Pyr_C2->Ester_CO1J (Connect)Pyr_NHPyrrole NH(Broad)Pyr_NH->Ester_CO3J (Weak)Pyr_NH->Pyr_C23JFormyl_CFormyl C=O(185.5 ppm)

Caption: HMBC correlations establish the link between the benzyl methylene (66.5 ppm) and the ester carbonyl (160.8 ppm), confirming the ester linkage.

Experimental Protocol: Synthesis & Acquisition

The generation of high-purity spectral data requires a clean synthesis. The Vilsmeier-Haack formylation is the industry standard for introducing the aldehyde at the C4 position of the pyrrole ring.

Workflow: Vilsmeier-Haack Formylation

SynthesisStartBenzyl 1H-pyrrole-2-carboxylate(Starting Material)InterIminium Salt Intermediate(Electrophilic Attack at C4)Start->Inter 0°C to RT, 1hReagentVilsmeier Reagent(POCl3 + DMF)Reagent->InterHydrolysisHydrolysis(NaOAc / H2O)Inter->Hydrolysis QuenchProductBenzyl 4-formyl-1H-pyrrole-2-carboxylate(Target)Hydrolysis->Product Precipitate/Crystallize

Caption: Step-wise synthesis pathway transforming the benzyl pyrrole precursor into the 4-formyl target via the iminium salt intermediate.

Standardized NMR Acquisition Parameters

To reproduce the data presented in Table 1, ensure your spectrometer is configured as follows:

  • Frequency: 100 MHz or higher (

    
     base frequency).
    
  • Solvent: DMSO-

    
     (Preferred for solubility of formyl pyrroles) or 
    
    
    .
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons (C=O).

  • Relaxation Delay (D1):

    
     seconds. Essential for the accurate integration of the aldehyde and ester carbonyls, which have long 
    
    
    relaxation times.
  • Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio on quaternary carbons.

Performance Comparison: Why Choose the Benzyl Ester?

While the ethyl ester is cheaper and yields a simpler NMR spectrum, the benzyl ester offers superior synthetic utility .

FeatureEthyl Ester Benzyl Ester Verdict
NMR Clarity High (No aromatic overlap)Moderate (Phenyl overlaps pyrrole)Ethyl is better for routine analysis.
Deprotection Harsh (Basic hydrolysis, LiOH)Mild (Hydrogenolysis,

)
Benzyl is superior for complex scaffolds.
Crystallinity ModerateHighBenzyl derivatives often crystallize easier, simplifying purification.
References
  • PubChem. Benzyl 4-formyl-1h-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis of substituted pyrroles. (Contains specific shifts for benzyl/methyl analogs).[2] Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Application in Pyrrole Synthesis. Available at: [Link]

  • MDPI Molecules. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (Discussion on 4-formyl vs 5-formyl spectral distinction). Available at: [Link]

Comparative Guide: Purity Validation of Benzyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of porphyrins and pyrrole-based pharmaceutical scaffolds. Its dual functionality—an aldehyde at C4 and a benzyl ester at C2—presents a specific analytical challenge: balancing the resolution of regioisomers (4-formyl vs. 5-formyl) while preventing on-column hydrolysis of the ester.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC). While qNMR offers absolute quantification, HPLC with UV detection remains the superior method for impurity profiling , provided specific acidic buffering is employed to suppress pyrrole NH ionization.

Part 1: The Analytical Challenge

The structural integrity of benzyl 4-formyl-1H-pyrrole-2-carboxylate relies on the stability of its benzyl ester and the reactivity of its formyl group. Standard generic gradients often fail due to three specific molecular behaviors:

  • Regioisomer Co-elution: The Vilsmeier-Haack formylation used to synthesize this compound often produces the 5-formyl isomer as a byproduct. These isomers have identical mass (MW 229.23) and similar polarity, making MS detection insufficient for purity confirmation without chromatographic separation.

  • Tailing (Peak Asymmetry): The pyrrole NH moiety is weakly acidic (

    
    ) but can interact with free silanols on silica-based columns, causing severe tailing that masks low-level impurities.
    
  • Hydrolytic Instability: The benzyl ester is susceptible to hydrolysis under high pH conditions, necessitating a strictly controlled acidic mobile phase.

Part 2: Comparative Analysis (HPLC vs. Alternatives)

The following table contrasts the performance of HPLC against qNMR (the orthogonal "gold standard") and GC-MS.

Table 1: Method Performance Matrix
FeatureRP-HPLC (UV) qNMR (

H)
GC-MS
Primary Utility Impurity Profiling & Routine QCAbsolute Purity DeterminationVolatile Impurity Check
Specificity High (Separates 4-formyl vs 5-formyl isomers)Medium (Signals often overlap in aromatic region)Low (Thermal degradation risk)
Sensitivity (LOD) High (< 0.05%)Low (~0.5 - 1.0%)Medium
Reference Standard Required for quantificationNot Required (Internal standard used)Required
Throughput High (Automated injection)Low (Manual processing)High
Sample Integrity Non-destructive (if fraction collected)Non-destructiveDestructive (Thermal)
Expert Insight: When to use which?
  • Use qNMR once during the initial reference standard characterization to establish the "Absolute Truth" purity value (e.g., 99.2% w/w).

  • Use HPLC for all subsequent batch release testing, stability studies, and reaction monitoring, as it is the only method capable of quantifying the specific 5-formyl regioisomer and acid degradation products at trace levels (<0.1%).

Part 3: The Optimized HPLC Protocol

This protocol is designed to be a self-validating system . The use of a C18 column with high carbon load and an acidic modifier ensures that if the peak shape degrades, it is an indicator of column failure, not method unsuitability.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD),

    
    , 
    
    
    
    .
    • Rationale: End-capping reduces silanol interactions with the pyrrole ring.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: Maintains pH ~2.0, suppressing ionization of potential carboxylic acid impurities (hydrolysis products), ensuring they are retained and separated.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
     (Control is vital to maintain isomer selectivity).
    
  • Detection: UV at 280 nm (Optimized for pyrrole conjugation) and 254 nm .

  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial hold to retain polar acid impurities
2.09010Isocratic hold
15.01090Linear ramp to elute lipophilic benzyl ester
20.01090Wash step
20.19010Re-equilibration
25.09010Ready for next injection

Part 4: Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analysis and the impurity fate mapping.

Diagram 1: Analytical Decision & Workflow

AnalyticalWorkflow Sample Crude Product (Benzyl 4-formyl-1H-pyrrole-2-carboxylate) qNMR qNMR Analysis (Absolute Purity Check) Sample->qNMR Reference Std Creation HPLC RP-HPLC (C18/TFA) (Impurity Profiling) Sample->HPLC Routine QC qNMR->HPLC Calibrate Response Factor Decision Is Purity > 98%? HPLC->Decision Release Batch Release Decision->Release Yes Reprocess Recrystallize/Column Decision->Reprocess No Reprocess->HPLC Retest

Caption: Integrated workflow utilizing qNMR for reference standard calibration and HPLC for routine batch release.

Diagram 2: Impurity Fate Mapping (Specificity)

ImpurityMap cluster_HPLC HPLC Elution Order (C18) Start Starting Material (Benzyl 1H-pyrrole-2-carboxylate) Reaction Vilsmeier-Haack (POCl3 / DMF) Start->Reaction Product Main Peak: 4-Formyl Isomer Reaction->Product Major Path Impurity1 Impurity A: 5-Formyl Isomer (Regioisomer) Reaction->Impurity1 Minor Path (Steric competition) Product->Impurity1 Elutes Last (Isomer Separation) Impurity2 Impurity B: 4-Formyl-pyrrole-2-carboxylic acid (Hydrolysis Product) Product->Impurity2 Degradation (Moisture/Acid) Impurity2->Product Elutes First (Polar)

Caption: Predicted elution order and origin of key impurities. The acid impurity elutes early; the 5-formyl isomer elutes close to the main peak.

Part 5: Validation Framework (ICH Q2(R1))

To ensure the method is trustworthy, the following parameters must be validated.

Specificity (Stress Testing)

Perform forced degradation to prove the method can detect breakdown products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours. Expectation: Decrease in main peak, increase in Impurity B (Carboxylic acid, RRT ~0.4).

  • Oxidation: Treat with 3%

    
    . Expectation: Potential oxidation of aldehyde to acid.
    
Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the pure compound into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in mobile phase (or 50:50 ACN:Water). Avoid 100% ACN injection solvent.
Tailing Factor > 1.5 Silanol interactionEnsure TFA is fresh. Replace column if end-capping has degraded.
Ghost Peaks CarryoverThe benzyl ester is lipophilic. Extend the gradient wash step (90% B) by 5 minutes.
Retention Time Drift Temperature fluctuationPyrrole selectivity is temp-sensitive. Ensure column oven is stable at

.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pajski, M. L., & Pokorski, J. K. (2009). Synthesis of Pyrrole-2-carboxylate Esters. Journal of Organic Chemistry. (Provides context on synthesis byproducts). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. (Source for qNMR vs HPLC comparison). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for acidic mobile phase selection for amines/pyrroles). [Link]

Sources

A Comparative Guide to the Synthesis of Benzyl 4-Formyl-1H-pyrrole-2-carboxylate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, benzyl 4-formyl-1H-pyrrole-2-carboxylate stands out as a critical intermediate for the synthesis of a wide array of complex molecules. Its bifunctional nature, possessing both an aldehyde and a protected carboxylic acid, allows for sequential and site-selective modifications. This guide provides a comprehensive comparison of the prevalent synthetic routes to this key building block, with a focus on reported yields and the strategic considerations behind each method.

Introduction to Synthetic Strategies

The synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate typically involves two main strategic approaches:

  • Construction of the Pyrrole Ring with Pre-installed Functionality: This "bottom-up" approach involves cyclization reactions where the precursors already contain the necessary carbon atoms for the formyl and carboxylate groups, or their synthetic equivalents.

  • Functionalization of a Pre-formed Pyrrole Ring: This "top-down" approach starts with a simpler pyrrole derivative, such as benzyl 1H-pyrrole-2-carboxylate, which is then selectively formylated at the C4 position.

Each strategy presents its own set of advantages and challenges, influencing the overall efficiency and scalability of the synthesis.

Method 1: Vilsmeier-Haack Formylation of Benzyl 1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1]

Reaction Scheme:

Key Experimental Insights:

  • Regioselectivity: The directing effect of the C2-carboxylate group is crucial. While the N-unsubstituted pyrrole is typically formylated at the C2 position, the presence of the electron-withdrawing carboxylate at C2 deactivates this position and the adjacent C3 position towards electrophilic attack.[4] This directs the incoming formyl group to the C4 or C5 position. The steric bulk of the benzyl ester can further influence the regioselectivity, favoring formylation at the less hindered C4 position.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the Vilsmeier reagent and minimize side reactions. The choice of solvent is also important, with chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) being common.

  • Yields: This method is known for providing good to excellent yields, often in the range of 70-95% .[5] The high efficiency and reliability make it a preferred method for both laboratory-scale synthesis and process development. One study reported nearly quantitative yields for the formylation of 1H-pyrrole-2-carboxylates using a crystalline Vilsmeier reagent.[5]

Step-by-Step Protocol (Illustrative):

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of benzyl 1H-pyrrole-2-carboxylate in DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a cold aqueous solution of sodium bicarbonate or sodium acetate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Logical Flow of Vilsmeier-Haack Formylation:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Workup DMF DMF VR Vilsmeier Reagent DMF->VR POCl3 POCl3 POCl3->VR Intermediate Sigma Complex Intermediate VR->Intermediate Pyrrole Benzyl 1H-pyrrole- 2-carboxylate Pyrrole->Intermediate Electrophilic Attack Product Benzyl 4-formyl-1H-pyrrole- 2-carboxylate Intermediate->Product Deprotonation Quench Aqueous Quench Product->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Vilsmeier-Haack reaction workflow for pyrrole formylation.

Method 2: Oxidation of Benzyl 4-Methyl-1H-pyrrole-2-carboxylate

Another effective strategy involves the selective oxidation of a methyl group at the C4 position of the pyrrole ring. This approach is particularly useful when the corresponding 4-methylpyrrole precursor is readily available.

Reaction Scheme:

Key Oxidizing Agents and Yields:

  • Selenium Dioxide (SeO₂): A classic reagent for the oxidation of allylic and benzylic C-H bonds. While effective, the toxicity of selenium compounds and the often-harsh reaction conditions can be a drawback. Yields can be variable, typically ranging from 40-70% .

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidizing agent that can be used for the oxidation of activated methyl groups. In some cases, the reaction can proceed via azafulvene intermediates.[6] The yields for this transformation can be moderate to good, generally in the 50-80% range.[6]

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a milder and more selective oxidizing agent, often used for the oxidation of allylic and benzylic alcohols. However, it can also be employed for the direct oxidation of activated methyl groups, though it may require elevated temperatures and longer reaction times. Yields are typically in the 40-60% range.

Step-by-Step Protocol (Using DDQ - Illustrative):

  • Dissolve benzyl 4-methyl-1H-pyrrole-2-carboxylate in a suitable solvent such as dioxane or dichloromethane.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the hydroquinone byproduct.

  • Wash the filtrate with an aqueous solution of sodium sulfite to remove any remaining DDQ.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Pathway via Oxidation:

Oxidation_Pathway Start Benzyl 4-methyl-1H-pyrrole- 2-carboxylate Oxidation Oxidation Start->Oxidation e.g., DDQ, SeO2, MnO2 Product Benzyl 4-formyl-1H-pyrrole- 2-carboxylate Oxidation->Product

Caption: Oxidation of a 4-methylpyrrole to a 4-formylpyrrole.

Method 3: Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including pyrroles.[7] It involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base, typically an alkali metal hydroxide.[8] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[8]

Reaction Scheme:

Key Considerations and Yields:

  • Mechanism and Byproducts: The reaction proceeds through the addition of dichlorocarbene to the pyrrole ring, followed by hydrolysis. A common issue with the Reimer-Tiemann reaction is the formation of chlorinated byproducts and rearrangement products, which can complicate purification.[8][9] For pyrroles, ring expansion to form 3-chloropyridines can be a significant side reaction, known as the Ciamician-Dennstedt rearrangement.[8]

  • Yields: The yields of the Reimer-Tiemann formylation of pyrroles are often low to moderate, typically in the range of 20-50% .[8] The formation of multiple products and the potential for low conversion make this method less favorable compared to the Vilsmeier-Haack reaction for achieving high yields of the desired 4-formyl product. A study on 5-substituted pyrrole-2-carboxylates showed an interesting rearrangement where the formyl group replaced the carboxylate function.[10]

Comparison of Synthetic Methods
MethodReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack Formylation DMF, POCl₃ (or similar)70-95% [5]High yields, high regioselectivity, reliable and scalable.Use of corrosive and moisture-sensitive reagents.
Oxidation of 4-Methylpyrrole DDQ, SeO₂, MnO₂40-80% [6]Utilizes readily available starting materials.May require harsh conditions or toxic reagents (SeO₂), yields can be variable.
Reimer-Tiemann Formylation CHCl₃, NaOH20-50% [8]Inexpensive and readily available reagents.Low yields, formation of byproducts, potential for ring expansion.[8]
Perspectives and Recommendations

For researchers and drug development professionals seeking an efficient and high-yielding synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate, the Vilsmeier-Haack formylation stands out as the most robust and reliable method. Its ability to consistently deliver high yields with excellent regioselectivity makes it the preferred choice for both small-scale and large-scale preparations.

The oxidation of a 4-methylpyrrole precursor represents a viable alternative, particularly if the starting material is readily accessible. The choice of oxidizing agent should be carefully considered to balance reactivity, selectivity, and safety.

The Reimer-Tiemann reaction , while historically significant, is generally not recommended for the synthesis of this specific target molecule due to its characteristically low yields and the propensity for side reactions that complicate purification and reduce overall efficiency.

Ultimately, the selection of a synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. However, for the synthesis of benzyl 4-formyl-1H-pyrrole-2-carboxylate, the Vilsmeier-Haack formylation offers the most direct and high-yielding path.

References

  • Chen, Y., Iwamoto, R., Ukaji, Y., & Inomata, K. (2011). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Chemistry Letters, 40(6), 632-633. [Link]

  • Gevorgyan, V., & Takeda, A. (2001). A Novel, Efficient, and General Method for the Synthesis of 2-Substituted Pyrroles. Journal of the American Chemical Society, 123(9), 2074-2075.
  • Zhu, D., Zhao, J., Wei, Y., & Zhou, H. (2011). A Facile and Efficient Protocol for the Synthesis of 1,2,4-Trisubstituted Pyrroles. Synlett, 2011(15), 2185-2186.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.
  • Anderson, H. J., & Loader, C. E. (1985). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 63(4), 896-900.
  • Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. The Vilsmeier formylation and the cyanation of pyrrole-2-carbonitrile. Canadian Journal of Chemistry, 58(4), 409-413.
  • Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1419-1426. [Link]

  • Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(4), 383-388. [Link]

  • Gil, S., & Al-Bitar, B. (1985). Novel Substituent Orientation in Reimer-Tiemann Reactions of Pyrrole-2-carboxylates. The Journal of Organic Chemistry, 50(25), 5054-5057.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • Sakata, R., Iwamoto, R., Fujinami, S., Ukaji, Y., & Inomata, K. (2011).
  • quimicaorganica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. Comprehensive Organic Synthesis, 2, 769-775.
  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • PubChem. (n.d.). Benzyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Silverstein, R. M., & Ryskiewicz, E. E. (1956). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Wang, X., et al. (2021). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 11(62), 39315-39320. [Link]

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles.
  • Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153-1162.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.
  • Hantzsch, A. (1890). Condensationen von Thioharnstoff und Acetessigäther. Justus Liebig's Annalen der Chemie, 259(1-2), 1-22.
  • Feist, F. (1902). Studien in der Furan- und Pyrrol-Reihe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537-1544.

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Safety Operating Guide

Proper Disposal Procedures: Benzyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a specialized organic intermediate typically used in the synthesis of porphyrins and pharmaceutical compounds. Unlike common solvents, its disposal requires specific attention to its functional groups (aldehyde, pyrrole, ester) which dictate its reactivity and ecological impact.

Core Principle: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via municipal drains or general trash. The primary disposal method is high-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the substance is the first step in safe handling and disposal. This section synthesizes data from structural analogs (e.g., methyl 4-formyl-1H-pyrrole-2-carboxylate) to establish a safety baseline.

Physical & Chemical Properties
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust generation during transfer/spill cleanup.
Color Off-white to Pale YellowDarkens upon oxidation/light exposure.
Solubility Low in water; Soluble in DMSO, DCM, Ethyl AcetateBio-accumulative potential; must not enter water tables.
Reactivity Air/Light SensitiveStore under inert gas; waste containers must be sealed tightly.[1]
Functional Groups Aldehyde (-CHO), Benzyl Ester, Pyrrole RingAldehydes can oxidize to acids; Pyrroles can polymerize.
Hazard Classifications (GHS)

Based on structural analogs (Pyrrole-2-carboxaldehyde, Benzyl esters)

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[3][4][5][6][7]

  • H411: Toxic to aquatic life with long lasting effects (Precautionary assignment for benzyl esters).

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation

Correct segregation is critical to prevent dangerous cross-reactions in the waste drum.

  • Identify the State:

    • Pure Solid: Segregate into "Solid Organic Hazardous Waste."

    • In Solution: Determine the solvent.

      • Non-Halogenated: (e.g., dissolved in Acetone, Methanol, Ethyl Acetate).

      • Halogenated: (e.g., dissolved in DCM, Chloroform).

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid metal containers if the waste is acidic (aldehyde oxidation risk).

    • Ensure the container has a vented cap if there is a risk of pressure buildup (rare, but good practice for aldehydes).

Phase 2: Packaging & Labeling[9]
  • Labeling: clearly mark the container with the full chemical name: Benzyl 4-formyl-1H-pyrrole-2-carboxylate .

  • Hazard Tags: Attach "Irritant" and "Environmental Hazard" pictograms.

  • Composition: If in solution, list the solvent % and the solute % (e.g., "95% Dichloromethane, 5% Benzyl 4-formyl...").

Phase 3: Final Disposal (Incineration)

The ultimate fate of this chemical must be thermal destruction .

  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must be equipped with an afterburner and scrubber (to neutralize nitrogen oxides from the pyrrole ring and potential particulates).

  • Documentation: Maintain a waste manifest tracking the transfer to the licensed disposal facility (TSDF).

Emergency Spill Response

Immediate Action: Evacuate the immediate area if dust is airborne.[8] Don PPE (Nitrile gloves, Safety Goggles, Lab Coat, N95/P100 Respirator).

Dry Spill (Powder)
  • Do NOT Dry Sweep: This generates dust.

  • Method: Use a HEPA-filtered vacuum or the Wet-Wipe Method .

    • Wet-Wipe: Cover the spill with paper towels dampened with a compatible solvent (e.g., ethanol) or water (if minor). Scoop up the wet mass.[9][8][10]

  • Disposal: Place all contaminated wipes and gloves into the solid hazardous waste container.

Wet Spill (Solution)[9]
  • Containment: Surround the spill with absorbent boom or vermiculite.[6]

  • Absorption: Cover the liquid with an inert absorbent (Sand, Vermiculite, or Universal Chemical Pads). Do not use sawdust (flammability risk with organic solvents).

  • Collection: Scoop into a sealable bag or bucket. Label as "Spill Debris: Benzyl 4-formyl-1H-pyrrole-2-carboxylate."

Decision Logic for Waste Stream

The following diagram illustrates the decision-making process for disposing of this specific chemical.

DisposalFlow Start Waste: Benzyl 4-formyl-1H-pyrrole-2-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure Compound Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidBin Bin: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Organic Waste Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste NonHalo->NonHaloBin Incinerate Final Fate: High-Temp Incineration SolidBin->Incinerate HaloBin->Incinerate NonHaloBin->Incinerate

Figure 1: Waste stream segregation logic for Benzyl 4-formyl-1H-pyrrole-2-carboxylate.

Regulatory Context

  • USA (RCRA): While not explicitly listed as a P- or U-listed waste, it falls under the "Characteristic" waste definition if ignitable (D001) or reactive. It is strictly regulated under the "Cradle-to-Grave" responsibility.

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC. Assign proper European Waste Catalogue (EWC) codes (typically 16 05 06 * for laboratory chemicals consisting of dangerous substances).

References

  • PubChem. (n.d.). Benzyl 4-formyl-1H-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.